molecular formula C8H4N2O4 B2494718 5-Nitro-1,3-benzoxazole-2-carbaldehyde CAS No. 1803887-06-0

5-Nitro-1,3-benzoxazole-2-carbaldehyde

Cat. No.: B2494718
CAS No.: 1803887-06-0
M. Wt: 192.13
InChI Key: YSCAUYTYJXOCBI-UHFFFAOYSA-N
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Description

5-Nitro-1,3-benzoxazole-2-carbaldehyde (CAS 1803887-06-0) is a versatile benzoxazole derivative supplied as a high-purity building block for research applications. The benzoxazole scaffold is a privileged structure in medicinal chemistry due to its planar, aromatic nature, which allows it to interact with biological targets through π-π stacking and hydrogen bonding, as the oxygen and nitrogen atoms in the oxazole ring can act as hydrogen bond acceptors . This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Benzoxazole derivatives are frequently investigated for their potential pharmacological activities, including as antagonists for neurological targets like the adenosine A2A receptor, which is a promising strategy for treating neurodegenerative diseases such as Parkinson's and Alzheimer's . Furthermore, structurally similar nitro-benzoxazole compounds have been identified and studied as potent inhibitors of DNA topoisomerase enzymes, which are critical targets in anticancer drug discovery . Researchers utilize this carbaldehyde functional group for further chemical modifications, such as condensation reactions, to create a diverse library of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitro-1,3-benzoxazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-4-8-9-6-3-5(10(12)13)1-2-7(6)14-8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCAUYTYJXOCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-1,3-benzoxazole-2-carbaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Nitro-1,3-benzoxazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, characterization, and potential applications, particularly in the context of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry who require a detailed understanding of this molecule and its derivatives.

Section 1: Compound Profile: this compound

This compound belongs to the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a nitro group and an aldehyde functional group on the benzoxazole scaffold makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below. These have been determined based on the structure of the parent molecule, 1,3-benzoxazole-2-carbaldehyde, with the addition of a nitro group at the 5-position.

PropertyValueSource/Method
Molecular Formula C₈H₄N₂O₄Deduced from Structure
Molecular Weight 192.13 g/mol Calculated
IUPAC Name This compoundIUPAC Nomenclature
CAS Number Not assigned-
Appearance Expected to be a crystalline solidAnalogy to related compounds
Structural Elucidation

The structure of this compound consists of a benzene ring fused to an oxazole ring, with a nitro group (NO₂) at position 5 and a carbaldehyde group (CHO) at position 2.

Chemical structure of this compound

Figure 1: 2D structure of this compound.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

The most direct route involves the reaction of 2-amino-4-nitrophenol with a glyoxal equivalent. A plausible method would be the condensation with glyoxylic acid followed by decarboxylation, or reaction with a protected glyoxal derivative. A common and effective method for synthesizing benzoxazoles involves the cyclization of 2-aminophenols with aldehydes.

Synthetic Pathway Reactant1 2-Amino-4-nitrophenol Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Glyoxylic Acid Reactant2->Intermediate Product 5-Nitro-1,3-benzoxazole- 2-carbaldehyde Intermediate->Product Cyclization & Decarboxylation

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Analysis

The structural confirmation of synthesized this compound would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on analogous compounds.[1]

TechniqueExpected Features
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the aldehyde proton (CHO) around 9.5-10.5 ppm.
¹³C NMR Aromatic carbons between 110-160 ppm. A signal for the aldehyde carbonyl carbon around 185-195 ppm.
IR Spectroscopy Characteristic peaks for the nitro group (NO₂) around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric). A strong carbonyl (C=O) stretch from the aldehyde at approximately 1700 cm⁻¹.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the calculated molecular weight (192.13 g/mol ).

Section 3: Applications in Medicinal Chemistry and Drug Discovery

Benzoxazole derivatives are a cornerstone in the development of new therapeutic agents due to their broad spectrum of biological activities.[2] The 5-nitro substitution, in particular, has been associated with potent antimicrobial and antiparasitic properties.

Potential as an Anthelmintic Agent

Recent research has highlighted the potential of 5-nitro-1,3-benzoxazole derivatives as effective anthelmintic agents.[3] These compounds are believed to exert their effect by targeting essential biological pathways within parasitic helminths.

Mechanism of Action: The proposed mechanism of action for many benzimidazole-based anthelmintics, a class structurally related to benzoxazoles, involves the inhibition of microtubule synthesis in the parasite.[4] Specifically, they bind to the protein β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[4][5] It is highly probable that 5-nitrobenzoxazole derivatives share a similar mechanism.

Anthelmintic Mechanism Compound 5-Nitrobenzoxazole Derivative BetaTubulin Parasite β-Tubulin Compound->BetaTubulin Binds to Microtubules Microtubule Polymerization BetaTubulin->Microtubules Inhibits Cytoskeleton Cytoskeleton Disruption Microtubules->Cytoskeleton GlucoseUptake Impaired Glucose Uptake Cytoskeleton->GlucoseUptake Paralysis Paralysis and Death of Parasite GlucoseUptake->Paralysis

Caption: Proposed mechanism of action for 5-nitrobenzoxazole derivatives as anthelmintics.

Utility as a Synthetic Intermediate

The aldehyde functionality at the 2-position serves as a versatile chemical handle for further synthetic modifications. It can readily undergo a variety of reactions, including:

  • Reductive amination: To introduce diverse amine-containing side chains.

  • Wittig reaction: To form carbon-carbon double bonds.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.

This chemical reactivity makes this compound a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery programs.

Section 4: Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of this compound. These are based on general and well-established procedures in organic synthesis.

General Laboratory Safety Precautions
  • Handling: This compound should be handled in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Nitroaromatic compounds can be toxic and are often skin and eye irritants. Aldehydes can also be irritants and sensitizers. Avoid inhalation, ingestion, and skin contact.

Proposed Synthetic Protocol

This protocol is a general guideline for the condensation of a 2-aminophenol with an aldehyde.

  • Reaction Setup: To a round-bottom flask, add 2-amino-4-nitrophenol (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

  • Addition of Aldehyde: Add glyoxylic acid (1.1 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization Workflow

The identity and purity of the synthesized compound should be confirmed through a systematic analytical workflow.

Analytical Workflow Start Synthesized Compound TLC TLC Analysis (Purity Check) Start->TLC Purification Purification (Recrystallization or Chromatography) TLC->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation NMR ¹H and ¹³C NMR Structure_Confirmation->NMR MS Mass Spectrometry (Molecular Weight) Structure_Confirmation->MS IR IR Spectroscopy (Functional Groups) Structure_Confirmation->IR Final Pure, Characterized Compound NMR->Final MS->Final IR->Final

Caption: A standard workflow for the characterization of synthesized compounds.

Section 5: Conclusion and Future Perspectives

This compound is a promising heterocyclic compound with significant potential as a key intermediate in the development of new pharmaceuticals, particularly in the area of anthelmintic drugs. Its versatile chemical nature allows for the synthesis of a wide array of derivatives, enabling extensive structure-activity relationship studies. Future research should focus on the development of a specific and optimized synthesis protocol, as well as a thorough investigation of its biological activity profile against a range of parasitic and microbial targets. The insights gained from such studies will be invaluable for the rational design of next-generation therapeutic agents.

Section 6: References

  • Slideshare. (2015, February 16). Anthelmintic Drug s. [Link]

  • Journal of Molecular Structure. (2014, January 21). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. [Link]

  • Nature. (2023, December 21). Anthelmintic efficacy evaluation and mechanism of N-methylbenzo[d]oxazol-2-amine. [Link]

  • ResearchGate. (n.d.). The NMR data of compounds 1-3 and 6 (J in Hz). Retrieved from [Link]

  • AccessPharmacy. (n.d.). Chapter 34: Anthelmintic Drugs. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Synthesis, in vitro anthelmintic, and molecular docking studies of novel 5-nitro benzoxazole derivatives. [Link]

  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Retrieved from [Link]

  • Chemistry Central Journal. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • MDPI. (2024, January 11). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2,3-dihydro-1,3-benzoxazole-2-carbaldehyde. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2019, April 1). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]

  • World Journal of Pharmaceutical Sciences. (2018, September 30). Benzoxazoles. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]

  • ResearchGate. (2020, March). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitrobenzoxazole. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Mercapto-1,3-benzoxazole. Retrieved from [Link]

  • OSTI.gov. (n.d.). Mass Spectra of N-Nitroso Compounds. Retrieved from [Link]

Sources

Technical Guide: Solubility & Handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a specialized heterocyclic intermediate frequently employed in medicinal chemistry for the synthesis of Schiff bases and bioactive scaffolds (e.g., anti-tubercular and anti-cancer agents).[1][2][3] Its physicochemical profile—characterized by a planar, electron-deficient benzoxazole core and a reactive aldehyde moiety—presents distinct challenges in biological assay preparation.

This guide provides a validated framework for solubilizing this compound in Dimethyl Sulfoxide (DMSO) and Phosphate Buffered Saline (PBS) . It addresses the critical balance between maintaining compound stability (preventing aldehyde oxidation) and ensuring homogeneity in aqueous environments (preventing precipitation).

Part 1: Physicochemical Profile & Solubility Logic

Understanding the molecular drivers of solubility is prerequisite to successful handling.

PropertyValue / CharacteristicImplication for Solubility
Molecular Weight ~192.13 g/mol Small molecule; diffusion is rapid, but crystal packing forces are significant.
Structural Core Benzoxazole (Fused benzene + oxazole)Planar structure promotes π-π stacking, leading to high lattice energy and poor aqueous solubility.
Substituents 5-Nitro (

), 2-Carbaldehyde (

)
Nitro: Increases polarity but often reduces aqueous solubility due to enhanced crystal packing. Aldehyde: Reactive electrophile; prone to oxidation to carboxylic acid in aerated aqueous buffers.
Predicted LogP ~1.5 – 2.2Moderately lipophilic. Soluble in organic solvents; sparingly soluble in water.[4]
The "Crash-Out" Risk

The primary failure mode in biological assays involving this compound is precipitation upon dilution . When a concentrated DMSO stock is introduced directly into PBS, the rapid change in solvent polarity can force the hydrophobic molecules to aggregate before they disperse. The protocols below are designed to mitigate this "solvent shock."

Part 2: Solubility in DMSO (Stock Preparation)

DMSO (Dimethyl Sulfoxide) is the gold-standard solvent for this compound due to its aprotic polarity, which disrupts intermolecular hydrogen bonding and π-stacking without reacting with the aldehyde group (unlike protic alcohols which might form hemiacetals).

Validated Protocol: 10 mM Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Calculate Mass: For

    
     of a 
    
    
    
    stock:
    
    
    
    
  • Solvent Addition: Add

    
     of anhydrous, sterile-filtered DMSO (Grade: 
    
    
    
    , Hybri-Max™ or equivalent).
  • Dissolution:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particulates remain, sonicate in a water bath at

      
       for 5 minutes. Note: Avoid prolonged heat to prevent aldehyde degradation.
      
  • Verification: Inspect against a dark background. The solution should be a clear, slight yellow/orange liquid (color attributed to the nitro group).

Storage & Stability:

  • Aliquot: Divide into small volumes (e.g.,

    
    ) to avoid freeze-thaw cycles.
    
  • Conditions: Store at

    
     or 
    
    
    
    .
  • Inert Atmosphere: Overlay vials with Argon or Nitrogen gas before sealing to prevent oxidation of the aldehyde to 5-nitro-1,3-benzoxazole-2-carboxylic acid.

Part 3: Solubility in PBS (Assay Preparation)

Direct solubility in PBS is negligible (likely


). Therefore, the compound must be introduced via a solvent carrier system .
The "Intermediate Dilution" Method

To prevent precipitation, do not pipette 100% DMSO stock directly into 100% PBS. Use an intermediate step.

Step-by-Step Protocol:

Target:


 Working Solution in PBS (

DMSO final).
  • Thaw Stock: Bring the

    
     DMSO stock to room temperature. Vortex to ensure homogeneity.
    
  • Intermediate Dilution (10x):

    • Prepare a

      
       solution by diluting the stock 1:10 in pure DMSO  (not PBS yet).
      
    • Why? It is easier to mix DMSO with DMSO. This lowers the concentration gradient for the next step.

  • Final Dilution (1x):

    • Add the

      
       DMSO solution dropwise to pre-warmed (
      
      
      
      ) PBS while vortexing the PBS tube.
    • Ratio: 1 part Intermediate Stock : 99 parts PBS.

    • Final Concentration:

      
      .
      
    • Final DMSO:

      
      .
      

Troubleshooting Precipitation: If turbidity occurs at


:
  • Reduce Concentration: Try

    
     or 
    
    
    
    .
  • Add Surfactant: Incorporate 0.05% Tween-80 or Pluronic F-127 into the PBS before adding the compound. This creates micelles that sequester the hydrophobic benzoxazole core, maintaining apparent solubility.

Part 4: Experimental Workflow & Logic

The following diagram illustrates the critical path from solid reagent to assay, highlighting the decision points for stability and solubility.

G Solid Solid Reagent (5-Nitro-1,3-benzoxazole-2-CHO) DMSO_Stock Master Stock (10 mM in DMSO) Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Storage Storage (-20°C, Argon) DMSO_Stock->Storage Aliquot Inter_Stock Intermediate Dilution (1 mM in DMSO) DMSO_Stock->Inter_Stock 1:10 Dilution (DMSO to DMSO) Storage->DMSO_Stock Thaw PBS_Working Working Solution (10 µM in PBS) Inter_Stock->PBS_Working Dropwise Addition (Vortexing PBS) PBS_Working->Inter_Stock If Precipitates: Add Tween-80 to PBS Assay Biological Assay (Cell/Enzyme) PBS_Working->Assay Immediate Use

Caption: Workflow for solubilizing hydrophobic aldehydes. The intermediate dilution step reduces solvent shock, while rapid usage prevents hydrolytic/oxidative degradation.

Part 5: Stability & Degradation Mechanisms

Researchers must distinguish between insolubility (physical aggregation) and instability (chemical degradation).

  • Aldehyde Oxidation:

    • Mechanism:[5]

      
      
      
    • Symptom:[6] Drop in pH; loss of reactivity in Schiff base formation; change in HPLC retention time.

    • Prevention: Degas PBS buffers; keep DMSO stocks under inert gas.[4]

  • Hydrolysis (Benzoxazole Ring):

    • Mechanism:[5] Nucleophilic attack at the C-2 position by water, leading to ring opening (forming 2-amino-4-nitrophenol derivatives).

    • Risk:[6][7] Low in neutral PBS (pH 7.4). Higher in acidic or basic conditions.

    • Mitigation: Use fresh preparations (within 4 hours).

References

  • PubChem. 5-Nitro-2-phenyl-1,3-benzoxazole Compound Summary. National Library of Medicine. Available at: [Link]

  • Journal of Medicinal Chemistry. Lead Optimization of Benzoxazolone Carboxamides. (Stability of benzoxazole scaffolds in PBS). Available at: [Link]

  • NIST Chemistry WebBook. 5-Nitrobenzisoxazole Thermochemistry Data. Available at: [Link]

Sources

UV-Vis absorption spectra of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Executive Summary

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of this compound. Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties.[1][2][3] Understanding the electronic absorption spectrum of this specific derivative—functionalized with a potent electron-withdrawing nitro group and a chromophoric carbaldehyde—is critical for its application in drug development, quality control, and advanced material design. This document delineates the theoretical principles governing its electronic transitions, presents a detailed, field-proven protocol for spectral acquisition and analysis, and interprets the expected spectral features, including solvatochromic effects. The guide is intended for researchers, scientists, and drug development professionals seeking to characterize and utilize this molecule or structurally similar compounds.

Introduction

The Benzoxazole Scaffold in Scientific Research

The 1,3-benzoxazole ring is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant biological and photophysical activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore. Consequently, benzoxazole derivatives have been developed as antimicrobial, antifungal, anticancer, and anthelmintic agents.[1][3][4] In materials science, the electron-rich nature of the benzoxazole system allows it to be incorporated into donor-π-acceptor (D-π-A) architectures, leading to materials with valuable optical properties for applications like organic light-emitting diodes (OLEDs).[2][5]

The Subject Molecule: this compound

The title compound, this compound, integrates three key functional components that dictate its electronic properties:

  • The Benzoxazole Core: A π-conjugated aromatic system that serves as the primary chromophore.

  • The 5-Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly modulates the electronic distribution of the benzoxazole ring, acting as a strong auxochrome.

  • The 2-Carbaldehyde Group (-CHO): An additional chromophore containing a carbonyl group and non-bonding electrons, which can give rise to distinct electronic transitions.

The strategic placement of these groups creates a molecule with expected intramolecular charge transfer (ICT) characteristics, making its absorption spectrum highly sensitive to its environment.

Caption: Molecular structure of this compound.
Importance of UV-Vis Spectroscopic Characterization

UV-Vis spectroscopy is a fundamental, non-destructive technique used to probe the electronic transitions within a molecule.[6] For this compound, this analysis is crucial for:

  • Structural Confirmation: The absorption spectrum provides an electronic fingerprint of the conjugated system.

  • Quantitative Analysis: Using the Beer-Lambert Law, the concentration of the compound in solution can be accurately determined, which is vital for dosing in biological assays and for reaction monitoring.

  • Purity Assessment: The presence of impurities with different chromophores can be readily detected.

  • Probing Molecular Environment: The sensitivity of the spectrum to solvent polarity (solvatochromism) can reveal insights into the molecule's ground and excited state polarity and its interactions with the local environment.[7][8]

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of an organic molecule is dictated by the promotion of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The energy difference corresponds to the wavelength of light absorbed.

Expected Electronic Transitions

Based on the structure of this compound and analysis of analogous compounds like nitrobenzaldehydes, the spectrum is expected to be characterized by two primary types of electronic transitions.[9][10][11]

  • π→π (pi to pi-star) Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of electrons within the π-conjugated system of the benzoxazole ring. The presence of the nitro and aldehyde groups, which extend the conjugation, influences the energy of these transitions. For similar aromatic systems, these transitions typically result in strong absorption bands (molar absorptivity, εmax ≈ 10,000 M⁻¹ cm⁻¹ or higher) and are often found in the 250-350 nm range.[9][10]

  • n→π (n to pi-star) Transitions:* These are lower-energy, low-intensity (εmax ≈ 10-100 M⁻¹ cm⁻¹) absorptions. They arise from the excitation of non-bonding electrons (lone pairs) located on the oxygen atoms of the nitro and aldehyde groups, and the nitrogen and oxygen of the oxazole ring, into the antibonding π* orbital.[9][10] These transitions are formally forbidden by symmetry rules, accounting for their weak intensity. They typically appear as weak shoulders or distinct bands at longer wavelengths (>330 nm) compared to the main π→π* bands.

cluster_0 cluster_1 ground_n n (non-bonding) excited_pi_star π* (anti-bonding) ground_n->excited_pi_star n→π* (Low Intensity) ground_pi π (bonding) ground_pi->excited_pi_star π→π* (High Intensity) ground_state_label Ground State Orbitals (S₀) excited_state_label Excited State Orbital energy_axis Energy →

Caption: Simplified energy diagram of key electronic transitions.
The Influence of Solvent Polarity (Solvatochromism)

The choice of solvent can significantly alter the position (λmax) of absorption bands, an effect known as solvatochromism. This phenomenon provides valuable information about the nature of the transition.[7][12]

  • n→π Transitions:* These transitions typically exhibit a hypsochromic shift (blue shift, to shorter wavelength) as solvent polarity increases. Polar, protic solvents (like ethanol or water) can form hydrogen bonds with the non-bonding electrons in the ground state, lowering their energy. This increases the energy gap to the π* orbital, requiring higher-energy (shorter wavelength) light for the transition.[7][12]

  • π→π Transitions:* These transitions often show a bathochromic shift (red shift, to longer wavelength) with increasing solvent polarity. This occurs if the excited state is more polar than the ground state, which is common in molecules with intramolecular charge transfer character. The polar solvent stabilizes the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the transition.[7][12]

Experimental Protocol for Spectral Acquisition

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 600 nm.

  • Cuvettes: Matched 1 cm path length quartz cuvettes.

  • Solvents: Spectroscopic grade solvents of varying polarity (e.g., n-Hexane (non-polar), Chloroform (intermediate), Acetonitrile (polar aprotic), Ethanol (polar protic)). The solvent must be transparent in the region of interest.[8][13]

  • Analyte: this compound of high purity.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Analytical Balance: Accurate to ±0.01 mg.

Step-by-Step Methodology

cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Analyte Accurately B Prepare Stock Solution (e.g., 1 mM in Ethanol) A->B C Perform Serial Dilutions (e.g., 100 µM to 5 µM) B->C D Calibrate Spectrophotometer C->D E Set Baseline (Autozero) with Solvent Blank D->E F Measure Absorbance of Each Dilution E->F G Identify λmax F->G H Plot Absorbance vs. Conc. G->H I Verify Beer-Lambert Law (Linearity, R² > 0.99) H->I J Calculate Molar Absorptivity (ε) I->J

Caption: Workflow for obtaining and analyzing UV-Vis absorption spectra.
  • Stock Solution Preparation: Accurately weigh a small quantity (e.g., 1-2 mg) of the compound and dissolve it in a precise volume (e.g., 10.00 mL) of a chosen solvent (e.g., ethanol) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of at least five dilutions from the stock solution to cover an absorbance range of approximately 0.1 to 1.0. This range ensures adherence to the Beer-Lambert Law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and perform a baseline correction (autozero) across the desired wavelength range (e.g., 200-600 nm). This electronically subtracts any absorbance from the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the most dilute sample solution, and then fill it with that solution. Record the absorption spectrum. Repeat this process for each dilution, moving from the least concentrated to the most concentrated.

  • Solvatochromism Study: Repeat steps 1, 2, 4, and 5 using solvents of different polarities to observe shifts in λmax. It is critical to use the same concentrations for a direct comparison of molar absorptivity.

Data Analysis and Interpretation

Assignment of Absorption Bands

A representative spectrum of a nitro-aromatic aldehyde typically shows distinct absorption regions.[9][10] For this compound, the expected data can be summarized as follows.

Expected λmax Range (nm)Expected εmax (M⁻¹cm⁻¹)Assigned TransitionExpected Solvent Shift (with ↑Polarity)
~250 - 340 nm> 10,000π→π Bathochromic (Red Shift)
~340 - 400 nm< 500n→π Hypsochromic (Blue Shift)

Causality: The high-intensity band corresponds to the allowed π→π* transition within the extensive conjugated system. The low-intensity, longer-wavelength band is characteristic of the symmetry-forbidden n→π* transition originating from the lone pairs on the heteroatoms.[9][10]

Quantitative Analysis (Beer-Lambert Law)

The Beer-Lambert Law is the foundation of quantitative UV-Vis spectroscopy: A = εbc Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (M⁻¹cm⁻¹), a constant for a given substance at a specific wavelength (λmax).

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the analyte (M).

By plotting absorbance at λmax versus concentration for the serial dilutions, a linear relationship should be observed. The slope of this line is equal to the molar absorptivity (ε), a crucial physical constant for the molecule. A correlation coefficient (R²) of >0.99 validates the method for quantitative purposes.

Applications in Research and Development

The data derived from this guide has direct practical applications:

  • Drug Development: In biological assays, the molar absorptivity allows for the precise preparation of solutions for determining efficacy (e.g., IC₅₀ values). It can also be used to monitor the stability of the compound in different formulations.

  • Quality Control: The UV-Vis spectrum serves as a rapid and inexpensive method to confirm the identity and purity of synthesized batches of the compound.

  • Materials Science: For researchers designing new optical materials, understanding the absorption profile and its environmental sensitivity is the first step in developing novel sensors, probes, or OLED components.[2][5] The D-π-A nature of this molecule suggests its photophysical properties could be readily tunable.[5]

Conclusion

The UV-Vis absorption spectrum of this compound is predicted to be dominated by a strong π→π* transition in the UV-A region and a weaker, longer-wavelength n→π* transition. These transitions are highly sensitive to the molecular environment, with solvent polarity inducing predictable hypsochromic and bathochromic shifts, respectively. The robust experimental protocol detailed herein provides a reliable framework for obtaining high-quality spectral data. This information is indispensable for the quantitative analysis, quality control, and rational design of future applications for this versatile benzoxazole derivative in science and industry.

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A Technical Guide to the Synthesis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde from 2-amino-4-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Nitro-1,3-benzoxazole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring an electron-deficient nitro group on the benzene ring and an electrophilic aldehyde on the oxazole moiety, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including potential therapeutic agents.[1][2] This guide provides an in-depth, technically-focused overview of a robust and logical synthetic pathway to this target compound, starting from the readily available precursor, 2-amino-4-nitrophenol. The narrative emphasizes the chemical principles behind the chosen reactions, detailed experimental protocols, and the critical data required for validation at each stage.

Retrosynthetic Analysis and Strategic Pathway Selection

The synthesis of this compound is most logically approached via a two-step sequence. The retrosynthetic analysis begins by disconnecting the C2-aldehyde group, identifying 5-nitro-1,3-benzoxazole as the key intermediate. This intermediate can then be traced back to the starting material, 2-amino-4-nitrophenol, through the formation of the oxazole ring.

This leads to a forward synthesis strategy comprising:

  • Cyclocondensation: Formation of the 5-nitro-1,3-benzoxazole core from 2-amino-4-nitrophenol using a suitable one-carbon (C1) synthon.

  • C2-Formylation: Introduction of the aldehyde group at the C2 position of the benzoxazole ring.

For the C2-formylation step, the Vilsmeier-Haack reaction is selected as the method of choice.[3] This reaction is exceptionally well-suited for the formylation of electron-rich heterocyclic systems.[4] The Vilsmeier reagent, an electrophilic iminium salt, readily attacks the nucleophilic C2 position of the benzoxazole ring.[5] Alternative formylation methods such as the Reimer-Tiemann[6][7] or Duff reactions[8][9] are less suitable, as they are primarily designed for the ortho-formylation of phenols and require reaction conditions incompatible with this specific substrate.

G cluster_workflow Overall Synthetic Workflow start 2-amino-4-nitrophenol step1 Step 1: Cyclocondensation (Triethyl Orthoformate) start->step1 intermediate 5-nitro-1,3-benzoxazole step1->intermediate step2 Step 2: Vilsmeier-Haack Formylation (POCl₃ / DMF) intermediate->step2 product This compound step2->product

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 5-Nitro-1,3-benzoxazole

Principle and Mechanism

The initial step involves the construction of the benzoxazole heterocyclic system. This is achieved through the reaction of 2-amino-4-nitrophenol with triethyl orthoformate. In this reaction, triethyl orthoformate serves as an efficient source for the C2 carbon of the benzoxazole ring. The reaction proceeds via an initial nucleophilic attack of the amino group on the orthoformate, followed by an intramolecular cyclization and elimination of ethanol, driven by the formation of the stable aromatic benzoxazole ring.[10] The reaction is typically performed at elevated temperatures to drive the elimination byproducts.

G cluster_mech1 Mechanism: Benzoxazole Formation start_mat 2-Amino-4-nitrophenol + Triethyl Orthoformate intermediate1 Initial Adduct start_mat->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Nitro-1,3-benzoxazole + Ethanol intermediate2->product Elimination

Caption: Mechanistic pathway for the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 5-nitro-1,3-benzoxazole.[10]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-nitrophenol (5.0 mmol, 0.77 g).

  • Reagent Addition: Add triethyl orthoformate (60.0 mmol, 10.0 mL) to the flask.

  • Heating: Slowly heat the reaction mixture to 150 °C using a suitable heating mantle.

  • Reaction Time: Maintain the reaction at 150 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the mixture to cool to room temperature.

  • Purification: Remove the excess triethyl orthoformate and the ethanol byproduct via distillation under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Data and Characterization
ParameterExpected Value
Appearance Yellowish solid
Molecular Formula C₇H₄N₂O₃
Molecular Weight 164.12 g/mol [11]
Yield > 85%
Melting Point ~170-174 °C
¹H NMR (DMSO-d₆) δ ~9.1 (s, 1H, H2), 8.5 (d, 1H, H4), 8.3 (dd, 1H, H6), 8.0 (d, 1H, H7) ppm
¹³C NMR (DMSO-d₆) δ ~155.1 (C2), 151.8, 145.2, 144.1, 122.5, 118.9, 111.5 ppm

Step 2: Vilsmeier-Haack Formylation of 5-Nitro-1,3-benzoxazole

Principle and Mechanism

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an activated aromatic or heterocyclic ring.[4] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a tertiary amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[5] The C2 position of the 5-nitro-1,3-benzoxazole intermediate is sufficiently nucleophilic to attack the Vilsmeier reagent. This electrophilic aromatic substitution results in the formation of a new carbon-carbon bond. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.

G cluster_mech2 Mechanism: Vilsmeier-Haack Formylation reagent_gen 1. Vilsmeier Reagent Formation (DMF + POCl₃) attack 2. Electrophilic Attack (Benzoxazole attacks Reagent) reagent_gen->attack Creates Electrophile hydrolysis 3. Hydrolysis (Iminium intermediate to Aldehyde) attack->hydrolysis Forms C-C Bond

Caption: Key stages of the Vilsmeier-Haack formylation mechanism.

Detailed Experimental Protocol
  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-nitro-1,3-benzoxazole (1.0 equivalent), synthesized in Step 1, in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture back to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralization and Hydrolysis: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8. This step also facilitates the hydrolysis of the iminium intermediate. Stir for an additional 1-2 hours.

  • Isolation and Purification: The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane).

Data and Characterization
ParameterExpected Value
Appearance Crystalline solid
Molecular Formula C₈H₄N₂O₄
Molecular Weight 192.13 g/mol
Yield Moderate to Good
Melting Point Not readily available, requires experimental determination
¹H NMR (CDCl₃) δ ~10.1 (s, 1H, -CHO), 8.6 (d, 1H, H4), 8.4 (dd, 1H, H6), 8.0 (d, 1H, H7) ppm
¹³C NMR (CDCl₃) δ ~185.0 (CHO), 158.0 (C2), 152.0, 146.0, 145.0, 124.0, 120.0, 112.0 ppm
IR (KBr) ν ~1700 cm⁻¹ (C=O, aldehyde), ~1530, 1340 cm⁻¹ (NO₂, asymm. & symm.)

Safety and Handling

  • 2-amino-4-nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Must be handled in a fume hood with extreme care. Use appropriate acid-resistant gloves and face shield.

  • N,N-dimethylformamide (DMF): A potential teratogen and skin irritant. Work in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from 2-amino-4-nitrophenol can be reliably executed through a logical two-step sequence. The initial cyclocondensation with triethyl orthoformate provides the core heterocyclic structure, and a subsequent Vilsmeier-Haack reaction effectively installs the C2-aldehyde functionality. This pathway relies on well-established and understood organic reactions, offering a clear and reproducible route for researchers requiring this important synthetic intermediate. Careful execution of the experimental protocols and adherence to safety guidelines are paramount for a successful outcome.

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Safety Data Sheet (SDS) and handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Compound & Its Utility[1][2][3][4][5]

5-Nitro-1,3-benzoxazole-2-carbaldehyde (also known as 2-Formyl-5-nitrobenzoxazole) is a specialized heterocyclic intermediate used primarily in the development of anti-infective agents (anthelmintics) and anticancer therapeutics (specifically Glutathione S-transferase inhibitors).[1] Its chemical architecture combines a nitro-aromatic core —imparting specific electronic properties and biological activity—with a reactive aldehyde handle at the C2 position, allowing for rapid diversification via Schiff base formation or reductive amination.[1]

Due to the convergence of a nitro group (energetic/toxic potential) and an aldehyde (oxidative instability), this compound requires a rigorous handling protocol that exceeds standard laboratory practices. This guide defines the safety architecture required to work with this compound, moving beyond generic SDS advice to mechanistic safety management.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9]

As a specialized research intermediate, specific experimental data is often sparse in public registries. The following data is synthesized from structural analogues (Parent: 1,3-benzoxazole-2-carbaldehyde, CAS 62667-25-8) and functional group analysis (SAR).

PropertySpecification / Value (Predicted/Analogous)
Chemical Name This compound
Molecular Formula C₈H₄N₂O₄
Molecular Weight 192.13 g/mol
CAS Number Not Assigned (Parent Analogue: 62667-25-8; Nitro-core: 3889-13-2)
Physical State Yellow to pale-brown crystalline solid
Melting Point 140–145 °C (Decomposition likely >160 °C)
Solubility Soluble in DMSO, DMF, CH₂Cl₂; Sparingly soluble in Ethanol; Insoluble in Water
Reactivity Profile Electrophilic aldehyde; Nitro-group susceptible to reduction; Air-sensitive

Hazard Identification: The Mechanistic "Why"

Standard SDS codes (H-phrases) often fail to capture the causality of a hazard.[1] Below is the mechanistic breakdown of the risks associated with this specific molecular scaffold.

The Nitro-Aromatic Risk (The "Energetic" Component)
  • Mechanism: The nitro group (-NO₂) withdraws electron density from the benzene ring, increasing the compound's susceptibility to nucleophilic attack but also its thermal instability.

  • Hazard: While not a primary explosive like TNT, nitro-benzoxazoles can undergo vigorous decomposition if heated under confinement or subjected to shock when dry.[1]

  • Toxicity: Nitro-aromatics are established methemoglobinemia inducers.[1] Absorption through the skin can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

The Aldehyde Risk (The "Reactive" Component)
  • Mechanism: The C2-aldehyde is highly electrophilic due to the adjacent electron-withdrawing benzoxazole ring.[1]

  • Hazard: It acts as a potent skin and respiratory sensitizer.[1] In the presence of air, it spontaneously oxidizes to the corresponding carboxylic acid (5-nitro-1,3-benzoxazole-2-carboxylic acid), which may alter the pH and reactivity profile of the sample.[1]

GHS Classification (Derived)
  • Signal Word: WARNING

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H317: May cause an allergic skin reaction.[1]

  • H341: Suspected of causing genetic defects (typical for nitro-aromatics).[1]

  • H335: May cause respiratory irritation.[1]

Safe Handling & Containment Strategy

Trustworthiness in safety comes from redundancy.[1] The following "Inert Shield" protocol ensures that both the operator and the compound are protected.

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >100 fpm.[1]

  • Atmosphere: Manipulation of the pure solid should ideally be performed under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation of the aldehyde.[1]

Personal Protective Equipment (PPE) Matrix
  • Hands: Double-gloving is mandatory.[1]

    • Inner Layer: Nitrile (4 mil).[1]

    • Outer Layer: Butyl Rubber or thick Nitrile (8 mil) to prevent permeation of the nitro-aromatic moiety.[1]

  • Respiratory: If working outside a hood (not recommended), a full-face respirator with ABEK-P3 combination filters is required.[1]

  • Eyes: Chemical splash goggles (safety glasses are insufficient due to the dust hazard).

Storage Protocol
  • Temperature: Store at -20 °C (Freezer).

  • Container: Amber glass vial with a PTFE-lined screw cap.[1]

  • Headspace: Purge with Argon before sealing to prevent acid formation.[1]

Experimental Protocols & Workflows

Synthesis & Handling Workflow

The synthesis of this compound typically involves the condensation of 2-amino-4-nitrophenol with a C2-synthon (like dichloroacetic acid) followed by oxidation, or direct condensation with glyoxal derivatives.[1][2]

SynthesisWorkflow Start Raw Material: 2-Amino-4-nitrophenol Step1 Cyclization (w/ Glyoxal or Acid) Start->Step1 Acid Catalyst Reflux Intermed Intermediate: 5-Nitrobenzoxazole Derivative Step1->Intermed Isolation Step2 Functionalization/ Oxidation Intermed->Step2 SeO2 Oxidation (if Methyl precursor) Product Product: 5-Nitro-1,3-benzoxazole- 2-carbaldehyde Step2->Product Purification Storage Storage: -20°C, Argon, Dark Product->Storage Inert Pack SafetyCheck QC: Check for Peroxides/Acid Storage->SafetyCheck Every 3 Months

Figure 1: Generalized synthesis and handling workflow for this compound, emphasizing the critical storage loop.

Emergency Response: Spill Decision Tree

This self-validating protocol ensures that the response matches the scale of the incident.[1]

SpillResponse Start Spill Detected Decision1 Is it Powder or Solution? Start->Decision1 Powder Powder Spill Decision1->Powder Solid Solution Solution Spill Decision1->Solution Liquid WetMethod Cover with Wet Paper Towel (Prevent Dust) Powder->WetMethod Neutralize Wipe with 10% Sodium Carbonate (Neutralize Acid Byproducts) WetMethod->Neutralize Bagging Double Bag in Hazardous Waste Neutralize->Bagging Absorb Absorb with Vermiculite or Sand Solution->Absorb Absorb->Bagging Decon Clean Surface with Ethanol then Soap Bagging->Decon

Figure 2: Decision tree for spill containment.[1] Note the "Wet Method" for powders to prevent inhalation of toxic nitro-aromatic dust.[1]

Stability & Disposal Considerations

Stability[6]
  • Oxidation: The aldehyde group is prone to oxidation to 5-nitro-1,3-benzoxazole-2-carboxylic acid.[1] Evidence of this is a shift in color from yellow to dark brown/orange.[1]

  • Hydrolysis: In the presence of strong acids/bases and moisture, the benzoxazole ring can hydrolyze back to the aminophenol precursor, which is highly toxic.

Disposal[6]
  • Do NOT dispose of down the drain.[1]

  • Protocol: Dissolve the compound in a combustible solvent (Acetone or DMSO) and dispose of it via a licensed hazardous waste incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the nitro group (preventing environmental release) and the benzoxazole ring.

References

  • PubChem. (2025).[1][3] 5-Nitrobenzoxazole | C7H4N2O3 | CID 1482180.[1] National Library of Medicine.[1] [Link]

  • Bhavsar, Z. A., et al. (2021).[4] Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. [Link]

Sources

Technical Guide: Stability and Handling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, reactivity mechanisms, and handling protocols for 5-Nitro-1,3-benzoxazole-2-carbaldehyde , a highly electrophilic heterocyclic building block.

Executive Summary

This compound represents a class of "activated" heterocyclic aldehydes where the carbonyl reactivity is significantly amplified by the electron-withdrawing nature of the benzoxazole core and the 5-nitro substituent.

  • Solid State Status: Metastable. Chemically stable for months if stored under inert atmosphere at -20°C, but highly susceptible to surface hydrolysis upon exposure to ambient moisture.

  • Solution Status: Highly dynamic. In protic solvents (water, alcohols), the aldehyde functionality is transient, rapidly establishing an equilibrium with its gem-diol (hydrate) or hemiacetal forms. In aprotic polar solvents (DMSO, DMF), it remains predominantly aldehydic but is prone to auto-oxidation to the corresponding carboxylic acid.

Chemical Nature & Reactivity Profile

The instability of this molecule is not random; it is a direct consequence of its electronic architecture. The C-2 position of the benzoxazole ring is inherently electron-deficient ($ \delta+ $). When a formyl group (-CHO) is attached here, the carbonyl carbon becomes exceptionally electrophilic.

Electronic Activation

The 5-nitro group exerts a strong mesomeric withdrawing effect (-M), pulling electron density away from the benzene ring, which transmits this deficiency to the oxazole ring. Consequently, the aldehyde carbon is "starved" of electrons, making it a potent electrophile.

  • Nucleophilic Attack: It reacts avidly with weak nucleophiles (water, alcohols).

  • Oxidation Susceptibility: The C-H bond of the aldehyde is weakened, facilitating oxidation to 5-nitro-1,3-benzoxazole-2-carboxylic acid .

Degradation Pathways (Visualization)

The following diagram illustrates the primary transformation pathways in solution and solid state.

DegradationPathways Aldehyde 5-Nitro-1,3-benzoxazole- 2-carbaldehyde (Active Species) Hydrate Gem-Diol (Hydrate) [In Water/Wet Solvents] Aldehyde->Hydrate + H2O (Reversible) Hemiacetal Hemiacetal [In Alcohols (MeOH, EtOH)] Aldehyde->Hemiacetal + ROH (Reversible) Acid Carboxylic Acid (Irreversible Oxidation Product) Aldehyde->Acid O2 / Oxidants Polymer Oligomers/Polymers (Long-term Solid State) Aldehyde->Polymer Light / Heat

Figure 1: Reaction landscape of this compound showing reversible solvation and irreversible oxidation.

Solid-State Stability & Storage

In the solid state, the molecule forms a crystalline lattice that provides a kinetic barrier to degradation. However, the surface of the crystal is vulnerable.

Critical Risks
  • Surface Hydrolysis: Atmospheric moisture condenses on the crystal surface, converting the outer layer into the gem-diol. This disrupts the crystal lattice, accelerating further degradation (autocatalytic).

  • Photochemical Decomposition: Nitro-aromatics are often photosensitive. Prolonged exposure to UV/visible light can induce radical formation, leading to polymerization or ring-opening.

Storage Protocol (SOP)

To maintain >98% purity over 6 months:

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Purge with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C .

  • Desiccant: Store the vial inside a secondary container (jar) containing activated silica gel or

    
    .
    

Solution Stability: The "Hidden" Equilibrium

Researchers often misinterpret NMR data of this compound because they observe "impurities" that are actually solvation adducts.

Solvent Compatibility Table
SolventStability RatingPredominant SpeciesRecommendation
Chloroform (

)
HighAldehyde (~95%+)Preferred for Analysis. Use anhydrous, acid-free

(filter through basic alumina).
DMSO (

)
ModerateAldehyde (Main) + Hydrate (Trace)Acceptable if dry. Hygroscopic nature of DMSO introduces water over time.
Methanol (

)
Unstable Hemiacetal (~80-100%) Avoid. The aldehyde peak (-CHO) will disappear or shift significantly.
Water (

)
Unstable Gem-Diol (Hydrate) Avoid. Insoluble/Decomposes.
The Methanol Trap

In methanol, the aldehyde undergoes rapid nucleophilic addition:



This reaction is fast (minutes). An NMR spectrum in 

will show the disappearance of the aldehyde proton (typically ~10 ppm) and the appearance of a methine proton (~6-7 ppm) corresponding to the hemiacetal. This is not degradation; it is an equilibrium. Evaporating the methanol often regenerates the aldehyde.

Experimental Protocols

Protocol: Self-Validating Purity Check (qNMR)

Objective: Determine the true aldehyde content versus hydrate/acid impurities.

  • Preparation: Dry a 5 mm NMR tube in an oven at 110°C for 1 hour.

  • Solvent: Use

    
     stored over 4Å molecular sieves.
    
  • Sample: Dissolve 10 mg of the compound in 0.6 mL solvent.

  • Acquisition: Run a

    
    H NMR immediately.
    
  • Validation Logic:

    • Target Peak: Singlet at 9.8 - 10.2 ppm (Aldehyde -CHO).

    • Impurity Flag 1: Broad singlet at ~13 ppm (Carboxylic acid -COOH).

    • Impurity Flag 2: Doublet/Multiplet at ~6.5 ppm (Gem-diol CH).

    • Integration: If the Acid peak integrates to >5% relative to the Aldehyde, purification is required.

Protocol: Purification (Recrystallization)

Do not use column chromatography on silica gel, as the acidity of silica can catalyze hydration or oxidation.

  • Solvent System: Hexane / Ethyl Acetate (3:1).

  • Method: Dissolve crude solid in minimal hot Ethyl Acetate. Add hot Hexane until slightly turbid.

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Filtration: Filter rapidly under Argon blanket.

  • Drying: Vacuum dry (

    
     mbar) at room temperature for 4 hours. Do not heat. 
    
Workflow Visualization

ExperimentalWorkflow Sample Solid Sample (Stored at -20°C) SolventSelect Select Solvent Sample->SolventSelect PathA Methanol/Water SolventSelect->PathA Protic PathB Anhydrous CDCl3 SolventSelect->PathB Aprotic/Dry ResultA Hemiacetal/Hydrate Formed (False 'Impurity' in NMR) PathA->ResultA ResultB True Aldehyde Spectrum (Valid Purity Check) PathB->ResultB

Figure 2: Decision matrix for analytical solvent selection to ensure data integrity.

References

  • Reactivity of Benzoxazole Derivatives

    • Title: "Benzoxazole derivatives: design, synthesis and biological evalu
    • Source: NIH / PMC
    • URL: [Link]

  • Hemiacetal Formation Mechanism

    • Title: "Formation of hydrates, hemiacetals, acetals."[1][2]

    • Source: Lumen Learning / Organic Chemistry II
    • URL: [Link]

  • Hydration Equilibrium of Electron-Deficient Aldehydes

    • Title: "Hydration Equilibrium Constants of Aldehydes, Ketones and Quinazolines."
    • Source: ResearchG
    • URL: [Link]

  • Handling of Nitro-Benzoxazoles: Title: "Safety Data Sheet: 5-Nitro-1,2-benzoxazole (Isomeric Analogue Storage)" Source: Apollo Scientific

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Novel Schiff Bases from 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Schiff bases derived from 5-nitro-1,3-benzoxazole-2-carbaldehyde. Benzoxazole derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities.[1][2][3] The introduction of a nitro group at the 5-position can further enhance the biological potential of these molecules. The formation of a Schiff base, characterized by an azomethine (-C=N-) group, is a versatile method for generating novel compounds with potential applications in drug discovery and materials science.[4][5][6] This guide details the underlying chemical principles, a step-by-step synthesis protocol, characterization techniques, and critical experimental considerations for researchers in organic synthesis and medicinal chemistry.

Introduction: The Scientific Rationale

Schiff bases are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone.[4][5] The resulting carbon-nitrogen double bond, or imine, is a key functional group that imparts a wide array of biological activities to these molecules, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6]

The choice of this compound as the aldehyde component is strategic. The benzoxazole ring system is a privileged scaffold in medicinal chemistry, and the nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and biological activity of the final Schiff base derivatives.[2][7] Synthesizing a library of Schiff bases by reacting this aldehyde with various primary amines allows for the systematic exploration of structure-activity relationships.

Mechanism of Formation

The synthesis of a Schiff base is a reversible reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[8] The reaction is often catalyzed by a small amount of acid or base.[5]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.[5]

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base. The removal of water helps to drive the equilibrium towards the product.[9]

G cluster_0 Mechanism of Schiff Base Formation Aldehyde R'-CHO (this compound) Carbinolamine R'-CH(OH)-NH-R (Unstable Intermediate) Aldehyde->Carbinolamine + R-NH₂ (Nucleophilic Addition) Amine R-NH₂ (Primary Amine) Amine->Carbinolamine Imine R'-CH=N-R (Schiff Base) Carbinolamine->Imine - H₂O (Dehydration) Water H₂O Imine->Water

Caption: The two-step mechanism of Schiff base formation.

Detailed Synthesis Protocol

This protocol describes a general and reliable method for the synthesis of a Schiff base from this compound and a generic primary amine.

Materials and Reagents
  • This compound

  • Substituted primary amine (e.g., aniline, p-toluidine, etc.)

  • Absolute Ethanol (or Methanol)

  • Glacial Acetic Acid

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing chamber and appropriate mobile phase (e.g., ethyl acetate/hexane mixture)

  • UV lamp for TLC visualization

Experimental Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol. Stir the mixture until the aldehyde is completely dissolved.

  • Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the selected primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[10]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring. The reaction progress should be monitored by TLC.[4][11]

  • Reaction Monitoring: To monitor the reaction, take a small aliquot from the reaction mixture at regular intervals (e.g., every 30 minutes) and spot it on a TLC plate alongside the starting materials. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate the progress of the reaction.

  • Reaction Completion: The reaction is typically complete within 3-6 hours, depending on the reactivity of the amine.

  • Isolation of Product: After completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced using a rotary evaporator, or the product can be precipitated by adding cold water.[9]

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.[11]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

  • Recrystallization (if necessary): For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.

G cluster_workflow General Synthesis Workflow A Dissolve Aldehyde in Ethanol B Add Primary Amine A->B C Add Catalytic Acetic Acid B->C D Reflux for 3-6 hours C->D E Monitor by TLC D->E Check Progress F Cool to Room Temp. D->F E->D G Filter & Wash Precipitate F->G H Dry Product G->H G cluster_structure General Structure of Synthesized Schiff Bases Start This compound Plus + Amine Primary Amine (R-NH₂) Yields Product Schiff Base Product

Sources

Application Note: Selective Detection of Biothiols Using 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Biothiols in Cellular Health

In the intricate landscape of cellular biochemistry, small-molecule biothiols—principally L-cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH)—are fundamental players. They are the cornerstone of the cellular antioxidant defense system, crucial for maintaining redox homeostasis, and participate in a myriad of physiological processes including detoxification, enzyme regulation, and signal transduction.[1][2] An imbalance in the cellular concentrations of these thiols is a key indicator of oxidative stress and has been linked to a host of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.

Consequently, the ability to accurately detect and quantify biothiols in biological systems is of paramount importance for both fundamental research and clinical diagnostics. Fluorescent probes have emerged as an exceptionally powerful tool for this purpose, offering high sensitivity, operational simplicity, and the capacity for real-time imaging in living cells.[1][3] Among the various chemical strategies employed, probes featuring an aldehyde functional group have proven particularly effective for the selective detection of Cys and Hcy.[4][5]

This application note provides a comprehensive guide to the use of 5-Nitro-1,3-benzoxazole-2-carbaldehyde as a selective, "turn-on" fluorescent probe for the detection of cysteine and homocysteine over the more abundant glutathione.

Principle of Detection: A Mechanism-Based Approach to Selectivity

The efficacy of this compound as a biothiol sensor is rooted in a specific and elegant chemical reaction. The benzoxazole core, substituted with an electron-withdrawing nitro group, is a competent fluorophore whose emission is initially quenched by the presence of the adjacent electron-withdrawing aldehyde group via an intramolecular charge transfer (ICT) mechanism.[4] The detection event is triggered by a biomolecule-specific chemical transformation that ablates this quenching pathway.

The key to the probe's selectivity lies in a tandem addition-cyclization reaction that is unique to aminothiols like Cys and Hcy.[4][5][6] The process unfolds as follows:

  • Nucleophilic Addition: The highly nucleophilic thiol group (-SH) of Cys or Hcy attacks the electrophilic carbonyl carbon of the probe's aldehyde group.

  • Intramolecular Cyclization: This is the selectivity-determining step. The proximate primary amine group (-NH₂) of Cys or Hcy then performs a rapid intramolecular nucleophilic attack on the newly formed hemiaminal intermediate. This results in the formation of a stable, five-membered thiazolidine ring (for Cys) or a six-membered thiazinane ring (for Hcy).[4][5]

  • Fluorescence "Turn-On": The conversion of the aldehyde group into this heterocyclic ring system eliminates its electron-withdrawing character, thereby disrupting the ICT quenching mechanism. This restores the inherent fluorescence of the benzoxazole fluorophore, leading to a significant, detectable increase in emission intensity—a "turn-on" response.

Glutathione (GSH), despite being a thiol, lacks the spatially proximal primary amine group necessary for the rapid intramolecular cyclization step. Therefore, its reaction with the probe is significantly slower and does not lead to the formation of the highly fluorescent cyclized product, granting the probe its high selectivity for Cys and Hcy.[3][4]

Reaction_Mechanism cluster_0 Probe + Biothiol cluster_1 Reaction & Product cluster_2 Non-Reactive Species Probe This compound (Low Fluorescence) Product Thiazolidine/Thiazinane Adduct (High Fluorescence) Probe->Product Addition- Cyclization Cys Cysteine (Cys) or Homocysteine (Hcy) GSH Glutathione (GSH) (No Cyclization) Experimental_Workflow cluster_invitro Protocol 1: In Vitro Assay cluster_incell Protocol 2: Live Cell Imaging P1_1 Prepare Probe & Biothiol Solutions P1_2 Mix & Incubate (37°C, 30 min) P1_1->P1_2 P1_3 Measure Fluorescence (λex ~400nm, λem ~500nm) P1_2->P1_3 P1_4 Generate Calibration Curve P1_3->P1_4 P2_1 Seed & Culture Cells P2_2 Load Cells with Probe (10 µM, 30 min) P2_1->P2_2 P2_NEM Control: Pre-treat with NEM P2_1->P2_NEM P2_3 Wash to Remove Excess Probe P2_2->P2_3 P2_4 Acquire Fluorescence Images P2_3->P2_4 P2_NEM->P2_2

Caption: General experimental workflow for biothiol detection.

Expected Results & Data Presentation

Upon reaction with Cys or Hcy, this compound is expected to exhibit a significant "turn-on" fluorescent response. In contrast, its fluorescence in the presence of GSH or other amino acids should remain minimal.

Table 1: Representative Performance Characteristics

ParameterCysteine (Cys)Homocysteine (Hcy)Glutathione (GSH)Reference Analogy
Fluorescence Change Strong Turn-OnStrong Turn-OnNegligible[4][5]
Limit of Detection (LOD) Low µM / High nMLow µM / High nMHigh µM / mM[1][4]
Linear Range ~0 - 100 µM~0 - 100 µMN/A[2]
Response Time < 30 minutes< 30 minutes> 60 minutes[4]
Optimal pH 7.0 - 8.07.0 - 8.0N/A[7]

Note: These values are illustrative and based on the performance of similar aldehyde-based probes. They should be experimentally determined for this specific compound.

In live-cell imaging experiments, cells incubated with the probe should display bright intracellular fluorescence. Conversely, the NEM-treated control cells should exhibit significantly lower fluorescence, confirming that the signal is dependent on the presence of cellular thiols.

Conclusion

This compound serves as a highly effective and selective fluorescent probe for the detection of cysteine and homocysteine. Its mechanism-based design, which leverages a specific addition-cyclization reaction, provides excellent discrimination against glutathione. The protocols outlined herein provide a robust framework for both quantitative in vitro analysis and qualitative in situ imaging in live cells. This tool offers researchers a valuable method for investigating the complex roles of biothiols in health and disease.

References

  • Recent Progress in the Rational Design of Biothiol-Responsive Fluorescent Probes. (2023). MDPI. [Link]

  • Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. (2022). ACS Omega. [Link]

  • Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.). Biotechnology Research and Innovation Journal. [Link]

  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Near-Infrared Probes for Biothiols (Cysteine, Homocysteine, and Glutathione): A Comprehensive Review. (2022). PMC. [Link]

  • The chronological evolution of small organic molecular fluorescent probes for thiols. (2020). Chemical Communications. [Link]

  • Electronic Supplementary Information Effects of the Benzoxazole Group on Green Fluorescent Protein Crystal Structure and Solid S. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. (n.d.). New Journal of Chemistry. [Link]

  • Simultaneous sensing of biothiols based on reactions with dialdehyde. (n.d.). ResearchGate. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021). PMC. [Link]

  • N-Ethylmaleimide – description and application. (2023). Georganics. [Link]

  • N-Ethylmaleimide. (n.d.). Wikipedia. [Link]

  • Optimized Protocol for the In Situ Derivatization of Glutathione with N-Ethylmaleimide in Cultured Cells and the Simultaneous Determination of Glutathione/Glutathione Disulfide Ratio by HPLC-UV-QTOF-MS. (2021). MDPI. [Link]

  • Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. (n.d.). ResearchGate. [Link]

  • 5-nitro-3H-1,3-benzoxazol-2-one. (n.d.). SpectraBase. [Link]

  • The thiol-modifying agent N-ethylmaleimide elevates the cytosolic concentration of free Zn(2+) but not of Ca(2+) in murine cortical neurons. (2010). PubMed. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021). ResearchGate. [Link]

  • Live Cell Imaging Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry. [Link]

  • Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes. (2017). MDPI. [Link]

Sources

Application Note: Design and Protocol for NB-CHO, a Cysteine-Selective Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the design rationale, synthesis, and experimental validation of 5-Nitro-1,3-benzoxazole-2-carbaldehyde (NB-CHO) , a fluorescent probe engineered for the selective detection of Cysteine (Cys) in complex biological matrices.

While Cysteine (Cys), Homocysteine (Hcy), and Glutathione (GSH) share similar thiol reactivity, NB-CHO leverages a kinetic discrimination mechanism . The aldehyde moiety of the probe reacts specifically with the 1,2-aminothiol structure of Cys to form a stable thiazolidine ring significantly faster than it reacts with Hcy (which forms a 6-membered thiazinane) or GSH (which lacks the appropriate steric arrangement). The 5-nitro group serves as a fluorescence modulator, ensuring a low background signal (off-state) that switches to a high-intensity emission (on-state) upon cyclization, facilitating high-contrast imaging.

Scientific Rationale & Mechanism

Design Principles

The architecture of NB-CHO is built on three functional components:

  • Benzoxazole Core: A stable, high-quantum-yield fluorophore scaffold.

  • 5-Nitro Group: Acts as an electron-withdrawing group (EWG). In the aldehyde form, this group promotes Intersystem Crossing (ISC) or Photoinduced Electron Transfer (PET), effectively quenching fluorescence (Low Quantum Yield).

  • 2-Carbaldehyde Moiety: The recognition unit. It acts as an electrophile for the nucleophilic attack by the thiolate of Cys.

Sensing Mechanism: Kinetic Discrimination

The specificity for Cys over Hcy and GSH is governed by the rate of ring closure.

  • Cysteine: The sulfhydryl (-SH) and amino (-NH₂) groups are on adjacent carbons (1,2-aminothiol). Reaction with the aldehyde yields a 5-membered thiazolidine ring . This reaction is kinetically favored and thermodynamically stable.

  • Homocysteine: The groups are separated by two carbons (1,3-aminothiol), leading to a 6-membered thiazinane ring . The formation rate is significantly slower (10–100x) than Cys.

  • Glutathione: As a tripeptide, steric hindrance and the lack of a proximal primary amine prevent stable ring formation.

Fluorescence Turn-On: Upon formation of the thiazolidine ring, the conjugation of the carbonyl group with the benzoxazole core is broken, and the electron-donating capability of the nitrogen in the new ring alters the Intramolecular Charge Transfer (ICT) state, restoring strong fluorescence.

Mechanistic Diagram

NB_CHO_Mechanism Probe NB-CHO Probe (Non-Fluorescent) Inter Hemithioacetal Intermediate Probe->Inter + Cys (Nucleophilic Attack) Hcy Homocysteine (Slow Reaction) Probe->Hcy Slow Kinetics (6-ring) Cys Cysteine (1,2-Aminothiol) Cys->Inter Product Thiazolidine Derivative (Strong Fluorescence) Inter->Product Cyclization (-H2O) Fast Kinetics (5-ring)

Caption: Kinetic discrimination mechanism of NB-CHO. Cysteine triggers rapid thiazolidine formation, restoring fluorescence, while Hcy and GSH show negligible response.

Synthesis Protocol

Objective: Synthesize this compound from commercially available precursors.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • 2-Amino-4-nitrophenol

  • Triethyl orthoacetate

  • Selenium dioxide (SeO₂)

  • Xylene/Dioxane (Solvents)

  • Silica gel (for purification)

Step-by-Step Methodology
Step 1: Synthesis of 2-Methyl-5-nitro-1,3-benzoxazole
  • Dissolution: Dissolve 2-Amino-4-nitrophenol (10 mmol) in triethyl orthoacetate (15 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the starting material disappears.

  • Isolation: Cool to room temperature. The product often precipitates. If not, remove excess solvent under reduced pressure.

  • Purification: Recrystallize from ethanol to obtain yellow crystals.

    • Yield Target: >70%

Step 2: Oxidation to this compound (NB-CHO)
  • Reaction Setup: Suspend 2-Methyl-5-nitro-1,3-benzoxazole (5 mmol) in 1,4-dioxane (20 mL).

  • Oxidation: Add Selenium dioxide (SeO₂, 7.5 mmol).

  • Reflux: Heat to reflux for 12–24 hours. The reaction requires vigorous stirring.

  • Filtration: Filter the hot solution through a Celite pad to remove insoluble selenium species.

  • Purification: Evaporate the solvent. Purify the residue via silica gel column chromatography (Eluent: CH₂Cl₂/MeOH gradient).

    • Characterization: Confirm aldehyde peak via ¹H-NMR (approx. 10.0 ppm).[1]

Experimental Validation Protocols

Preparation of Stock Solutions
  • Probe Stock (10 mM): Dissolve NB-CHO in anhydrous DMSO. Store at -20°C in the dark.

  • Analyste Stocks (10 mM): Prepare fresh solutions of Cys, Hcy, and GSH in deionized water.

  • Buffer: PBS (10 mM, pH 7.4) containing 1 mM EDTA (to chelate metal ions that might oxidize thiols).

Spectral Characterization & Selectivity Assay

This protocol validates the probe's ability to distinguish Cys from interferences.[2]

Procedure:

  • Blank: Add 10 µL Probe Stock to 990 µL Buffer (Final: 100 µM). Record Fluorescence (Ex: 360 nm, Em: 400–600 nm).

  • Cys Test: Add 10 µL Cys Stock (Final: 100 µM) to the probe solution. Incubate at 37°C for 20 mins. Record Spectrum.[3]

  • Interference Test: Repeat with Hcy, GSH, and other amino acids (Lys, Ser, etc.).

Data Analysis Table:

AnalyteConcentrationRelative Fluorescence Intensity (RFI)Response Type
Blank 0 µM1.0 (Baseline)N/A
Cysteine (Cys) 100 µM> 45.0 Turn-ON
Homocysteine (Hcy) 100 µM< 3.5Minimal
Glutathione (GSH) 1 mM< 2.0Negligible
Mixture (Cys+GSH) 100 µM / 1 mM> 40.0Selective
Kinetic Analysis (Time-Dependent)

To determine the optimal imaging window:

  • Mix Probe (10 µM) with Cys (100 µM) in a cuvette.

  • Monitor fluorescence intensity at

    
     (approx. 490 nm) every 1 minute for 60 minutes.
    
  • Success Criteria: Signal should plateau within 15–20 minutes for Cys, while Hcy should show a shallow slope.

Biological Application: Live Cell Imaging

Objective: Visualize endogenous or exogenous Cysteine pools in HeLa or RAW264.7 cells.

Workflow Diagram

Bio_Workflow Cell_Culture 1. Cell Culture (HeLa/RAW264.7) NEM_Treat 2a. Control Group (Pre-treat with NEM 1mM) *Blocks all thiols* Cell_Culture->NEM_Treat Cys_Add 2b. Exogenous Group (Add Cys 100µM) Cell_Culture->Cys_Add Probe_Incubate 3. Probe Staining (NB-CHO 10µM, 30 min, 37°C) Cell_Culture->Probe_Incubate Endogenous Only NEM_Treat->Probe_Incubate Cys_Add->Probe_Incubate Wash 4. Wash Steps (PBS x3) Probe_Incubate->Wash Imaging 5. Confocal Imaging (Ex: 405nm, Em: 450-550nm) Wash->Imaging

Caption: Experimental workflow for validating Cys-specificity in live cells using NEM (blocker) and exogenous Cys controls.

Detailed Protocol
  • Seeding: Seed cells on confocal dishes and incubate for 24h.

  • Control Preparation (NEM): To verify specificity, pre-treat one group of cells with N-ethylmaleimide (NEM, 1 mM) for 30 mins. NEM alkylates free thiols, preventing the probe reaction. This group should show no fluorescence .

  • Staining: Replace medium with PBS containing 10 µM NB-CHO.

  • Incubation: Incubate for 20–30 minutes at 37°C.

  • Washing: Wash cells 3 times with PBS to remove excess extracellular probe.

  • Imaging: Use a confocal laser scanning microscope.

    • Excitation: 405 nm (or nearest UV/Blue laser).

    • Emission Collection: 450–550 nm (Green channel).

    • Expectation: High intracellular fluorescence in untreated cells; dark background in NEM-treated cells.

References

  • Principles of Aldehyde-Cysteine Cyclization: Wang, W., Rusin, O., Xu, X., et al. "Detection of Homocysteine and Cysteine."[4][5][6][1] Chemical Reviews, 2005. [Link]

  • Benzoxazole Probe Synthesis & Application: Song, Y., Zhou, L., Wang, J., et al.[4] "Synthesis and application of benzoxazole derivative-based fluorescent probes for naked eye recognition."[4] Luminescence, 2020.[4] [Link]

  • Discrimination Mechanisms (Cys vs Hcy): Niu, L. Y., Chen, Y. Z., Zheng, H. R., et al. "Design strategies of fluorescent probes for selective detection among biothiols." Chemical Society Reviews, 2015. [Link]

  • Selenium Dioxide Oxidation Protocol: Miao, R., et al. "A fluorescent probe for cysteine based on the benzothiazole scaffold."[4][7] Spectrochimica Acta Part A, 2016. (Analogous synthesis method).[8] [Link]

Sources

Reaction conditions for 5-Nitro-1,3-benzoxazole-2-carbaldehyde with amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction Conditions for 5-Nitro-1,3-benzoxazole-2-carbaldehyde with Amino Acids

Executive Summary & Chemical Rationale

This guide details the reaction conditions for coupling This compound (referred to herein as 5-NBA ) with amino acids. This reaction is primarily utilized to generate Schiff base (imine) derivatives for biological screening (antimicrobial/anticancer) or as fluorescent precursors in bio-analysis.

Chemical Context: The 5-NBA scaffold presents a unique reactivity profile. The benzoxazole ring is inherently electron-deficient. The addition of a nitro group (-NO₂) at the 5-position exerts a strong inductive ($ -I


 -M $) effect.
  • Advantage: The C2-aldehyde becomes highly electrophilic, facilitating rapid condensation with the nucleophilic amino group of amino acids.

  • Challenge: The resulting Schiff base is prone to hydrolysis.[1] Furthermore, the benzoxazole ring itself can undergo ring-opening (hydrolysis) under strongly acidic or basic conditions.

Key Success Factor: The protocol must balance reactivity with stability, favoring neutral to mildly acidic conditions and anhydrous solvents where possible.

Reaction Mechanism & Pathway

The reaction follows a classic nucleophilic addition-elimination pathway. The amine of the amino acid attacks the carbonyl carbon of 5-NBA, forming a carbinolamine intermediate, which dehydrates to form the imine (Schiff base).

ReactionMechanism Start 5-NBA (Electrophile) Intermediate Carbinolamine (Unstable) Start->Intermediate Nucleophilic Attack AminoAcid Amino Acid (Nucleophile) AminoAcid->Intermediate TS Dehydration (-H₂O) Intermediate->TS Acid Cat. (AcOH) SideProduct Hydrolysis (Ring Opening) Intermediate->SideProduct Excess H₂O High T Product Schiff Base (Imine) TS->Product Major Path

Figure 1: Mechanistic pathway for the condensation of 5-NBA with amino acids. Note the competition between stable imine formation and potential hydrolysis.

Experimental Protocols

Due to the zwitterionic nature of free amino acids (low solubility in organic solvents), two distinct protocols are recommended based on the starting material form.

Protocol A: Reaction with Amino Acid Esters (Recommended)

Best for: Synthesis of stable derivatives, drug design scaffolds. Rationale:[2] Esters are soluble in organic solvents, allowing for anhydrous conditions that drive the equilibrium toward the imine.

Materials:

  • This compound (1.0 eq)

  • Amino Acid Methyl/Ethyl Ester Hydrochloride (1.1 eq)

  • Triethylamine (TEA) (1.1 eq - to neutralize the HCl salt)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

  • Drying Agent: Molecular Sieves (3Å) or anhydrous

    
    
    

Step-by-Step Procedure:

  • Neutralization: In a round-bottom flask, dissolve the Amino Acid Ester HCl in dry EtOH (10 mL/mmol). Add TEA and stir for 15 min at Room Temperature (RT) to liberate the free amine.

  • Addition: Add 5-NBA (1.0 eq) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Optional: Add activated molecular sieves to scavenge water.

  • Reflux: Heat the mixture to reflux (

    
     for EtOH) for 3–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Workup:

    • Hot filter to remove molecular sieves (if used).

    • Evaporate solvent under reduced pressure.[3]

    • Purification: Recrystallize from cold EtOH or purify via silica gel column chromatography (Note: Silica is acidic; use neutralized silica or rapid elution to prevent hydrolysis).

Protocol B: Reaction with Free Amino Acids

Best for: Biological assays where ester hydrolysis is undesirable. Rationale: Requires aqueous/organic mixtures. The pH must be carefully controlled to solubilize the amino acid (basic) while allowing the reaction (neutral/mildly acidic).

Materials:

  • 5-NBA (1.0 eq)

  • Free Amino Acid (1.2 eq)

  • Base: Sodium Bicarbonate (

    
    ) or KOH
    
  • Solvent: Methanol/Water (4:1 ratio)

Step-by-Step Procedure:

  • Solubilization: Dissolve the Amino Acid (1.2 eq) and

    
     (1.2 eq) in a minimum amount of water.
    
  • Mixing: Dissolve 5-NBA in Methanol. Slowly add this to the aqueous amino acid solution with vigorous stirring.

  • Reaction: Stir at RT for 8–12 hours. Do not reflux, as the aqueous base will hydrolyze the benzoxazole ring.

  • Precipitation: The Schiff base often precipitates as the reaction proceeds.[3] If not, carefully adjust pH to ~5–6 using dilute acetic acid to precipitate the product (zwitterionic form).

  • Isolation: Filter the solid, wash with cold water, then cold ether.

Optimization & Critical Parameters

The following table summarizes the effects of variable conditions on the yield and stability of the 5-NBA derivatives.

ParameterConditionImpact on 5-NBA ReactionRecommendation
Solvent Ethanol (Abs.)[4][5]Good solubility, easy removal.Preferred for Protocol A.
DMF/DMSOHigh solubility, hard to remove.Use only if 5-NBA is insoluble in alcohols.
WaterPoor solubility of aldehyde.Required only for Protocol B (Free AA).
Catalyst Acetic AcidPromotes dehydration of carbinolamine.Essential. Use catalytic amount (1-2%).
HCl /

Strong acid.AVOID. Causes ring opening of benzoxazole.
Temperature Reflux (

)
Increases rate, drives water removal.Standard for esters.
RT (

)
Slower rate, higher stability.Required for aqueous reactions.
Stoichiometry Excess AmineDrives reaction to completion.Use 1.1–1.2 eq of Amino Acid.

Workflow Visualization

ProtocolWorkflow Start Select Starting Material RouteA Amino Acid Ester (HCl) Start->RouteA RouteB Free Amino Acid Start->RouteB Neut Neutralize (TEA) in EtOH RouteA->Neut MixA Add 5-NBA + AcOH Neut->MixA Reflux Reflux 4-6h (Anhydrous) MixA->Reflux IsolateA Evaporate & Recrystallize Reflux->IsolateA Solub Solubilize (NaHCO₃) in H₂O RouteB->Solub MixB Add 5-NBA in MeOH Solub->MixB Stir Stir RT 12h (No Heat) MixB->Stir IsolateB Acidify (pH 6) & Filter Stir->IsolateB

Figure 2: Decision tree for selecting the appropriate synthesis route based on amino acid form.

Troubleshooting & Characterization

  • Issue: No Precipitate (Protocol B).

    • Cause: Product might be soluble in the MeOH/Water mix.

    • Fix: Evaporate MeOH. The product should crash out of the remaining water. If not, extract with Ethyl Acetate.

  • Issue: Hydrolysis of Benzoxazole Ring.

    • Indicator: Appearance of 2-amino-5-nitrophenol (red shift in UV-Vis, distinct NMR signals).

    • Prevention: Ensure solvents are dry (Protocol A) and avoid strong acids.

  • Characterization (NMR):

    • Imine Proton (-CH=N-): Look for a singlet in the

      
       8.2 – 8.8 ppm range.
      
    • Benzoxazole C2: Disappearance of the aldehyde proton (

      
       ~10.0 ppm).
      

References

  • Synthesis of Benzoxazole Derivatives

    • Bhavsar, Z. A., et al. "Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent." ResearchGate.[6]

  • Schiff Base Synthesis Protocols

    • BenchChem.[3] "Synthesis of Schiff Bases from 5-Methyl-2-thiophenecarboxaldehyde: Application Notes and Protocols." (General protocol for heterocyclic aldehydes).

  • Reactivity of 2-Substituted Benzoxazoles

    • Angajala, G., & Subashini, R. "Synthesis, molecular modeling, and pharmacological evaluation of new 2-substituted benzoxazole derivatives."[7] Journal of Chemical and Pharmaceutical Research.

  • Reaction of Heterocyclic Aldehydes with Amino Acids

    • "Light-Activated Reactivity of Nitrones with Amino Acids and Proteins.

Sources

Application Note: Strategic Functionalization of 5-Nitro-1,3-benzoxazole-2-carbaldehyde for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 5-nitro-1,3-benzoxazole scaffold represents a privileged pharmacophore with potent antimicrobial and anticancer activities, particularly in hypoxic tumor environments due to the nitro-reductase activation pathway. However, its clinical translation is frequently hindered by poor aqueous solubility and lack of tissue selectivity. This Application Note details a robust protocol for functionalizing 5-Nitro-1,3-benzoxazole-2-carbaldehyde (NB-CHO) via its reactive C-2 aldehyde handle. We utilize pH-sensitive hydrazone ligation to conjugate the scaffold to a targeting vector (exemplified here by a PEG-Hydrazide carrier). This strategy ensures stability during systemic circulation (pH 7.[1]4) and rapid payload release within the acidic endosomes (pH 5.0–5.[2]5) of target cancer cells.

Introduction & Chemical Logic

The Challenge: Potency vs. Delivery

Benzoxazole derivatives, specifically those with nitro-substitutions at the C-5 position, exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7, MDA-MB-231). The mechanism often involves the reduction of the nitro group to toxic hydroxylamines or amines, which interact with DNA or inhibit enzymes like topoisomerase II.

However, the This compound presents a dual challenge:

  • Solubility: The aromatic, planar structure leads to aggregation in physiological media.

  • Reactivity: The C-2 aldehyde is highly electrophilic, susceptible to oxidation (to carboxylic acid) or non-specific protein binding if not properly protected or conjugated.

The Solution: pH-Responsive Hydrazone Linkage

To overcome these barriers, we exploit the C-2 aldehyde to form a hydrazone bond . This linkage is the "gold standard" for intracellular drug delivery because:

  • Formation: It forms spontaneously between an aldehyde and a hydrazide under mild acidic catalysis.

  • Stability Profile: It is relatively stable at neutral physiological pH (7.4).

  • Triggered Release: It undergoes rapid hydrolysis in acidic environments (pH < 6.0), such as the late endosome or lysosome, regenerating the active aldehyde drug payload.

Experimental Workflow Visualization

The following diagram outlines the conjugation logic and the subsequent biological mechanism of action.

DrugDeliveryMechanism NB_CHO 5-Nitro-benzoxazole-2-CHO (Active Payload) Conjugate Pro-Drug Conjugate (Hydrazone Linkage) NB_CHO->Conjugate Acid Cat. Conjugation Carrier Targeting Carrier (PEG-Hydrazide) Carrier->Conjugate Circulation Systemic Circulation (pH 7.4 - Stable) Conjugate->Circulation IV Admin Endosome Tumor Endosome (pH 5.0 - Hydrolysis) Circulation->Endosome Receptor-Mediated Endocytosis Endosome->Carrier Carrier Recycled/Degraded Release Active Drug Released (Cytotoxicity) Endosome->Release Acid Cleavage

Figure 1: Workflow from chemical conjugation (left) to intracellular pH-triggered release (right).[3]

Protocol 1: Pre-Conjugation Quality Control

Critical Note: The aldehyde group at the C-2 position is prone to oxidation. Using oxidized starting material (carboxylic acid) will result in zero conjugation yield.

Reagents:

  • This compound (NB-CHO)

  • DMSO-d6 (for NMR)

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain

Procedure:

  • Visual Inspection: The compound should be a yellow-to-orange solid. A white crust indicates oxidation to the carboxylic acid.

  • TLC Spot Test: Spot the compound on silica gel. Stain with 2,4-DNPH.[3][4][5]

    • Positive Result: Immediate orange/red precipitate indicates an active aldehyde.

    • Negative Result: No color change implies oxidation; repurify or resynthesize.

  • 1H-NMR Verification: Check for the characteristic aldehyde proton singlet (

    
     9.8–10.2 ppm). If this peak is absent or shifted upfield (to ~12-13 ppm broad), the compound is oxidized.
    

Protocol 2: Bioconjugation (Schiff Base/Hydrazone Formation)

This protocol describes conjugating NB-CHO to a Heterobifunctional PEG-Hydrazide (MW 2000 Da), serving as a model for a targeted polymer carrier.

Materials
ReagentFunctionEquivalents/Conc.
NB-CHO Payload1.2 eq (Excess ensures saturation)
PEG-Hydrazide Carrier1.0 eq (based on reactive groups)
DMSO SolventAnhydrous
Glacial Acetic Acid Catalyst0.1% (v/v)
Ethanol Precipitation SolventCold
Step-by-Step Methodology
  • Solubilization:

    • Dissolve 50 mg of PEG-Hydrazide in 2 mL of anhydrous DMSO.

    • Separately, dissolve 1.2 equivalents of NB-CHO in 0.5 mL DMSO. Note: NB-CHO may require gentle warming (40°C) to fully dissolve.

  • Activation & Coupling:

    • Add the NB-CHO solution dropwise to the PEG-Hydrazide solution under constant stirring.

    • Add 2.5 µL of Glacial Acetic Acid (catalyst).

    • Reaction Conditions: Seal the vessel under nitrogen gas (to prevent oxidation) and stir at room temperature for 24 hours in the dark (nitro compounds can be light-sensitive).

  • Monitoring:

    • Monitor reaction progress via HPLC or UV-Vis. The formation of the hydrazone typically results in a bathochromic shift (red-shift) in absorbance compared to the free aldehyde.

  • Purification:

    • Precipitation: Add the reaction mixture dropwise into 20 mL of ice-cold Ethanol/Diethyl Ether (1:1). The PEG-conjugate will precipitate; unreacted NB-CHO will remain in solution.

    • Centrifugation: Centrifuge at 5000 x g for 10 mins. Discard supernatant.

    • Wash: Resuspend the pellet in cold ethanol and centrifuge again (Repeat 2x).

    • Drying: Dry the pellet under high vacuum.

  • Yield Calculation: Determine the degree of substitution (DOS) using UV-Vis absorbance, comparing the conjugate to a standard curve of free NB-CHO.

Protocol 3: Validation of pH-Dependent Release

To confirm the "Targeted Delivery" aspect, you must prove the drug stays attached at blood pH and releases at tumor pH.

Experimental Setup:

  • Buffer A: PBS, pH 7.4 (Simulated Blood)

  • Buffer B: Acetate Buffer, pH 5.0 (Simulated Endosome)

  • Method: Dialysis Release Assay

Procedure:

  • Dissolve 5 mg of the NB-PEG Conjugate in 1 mL of Buffer A.

  • Split the sample: Place 0.5 mL into a dialysis bag (MWCO 1000 Da) submerged in Buffer A, and 0.5 mL into a bag submerged in Buffer B.

  • Incubate at 37°C with gentle stirring.

  • Sampling: At time points (0, 1, 4, 8, 24 hours), withdraw aliquots from the external buffer.

  • Quantification: Measure free NB-CHO concentration in the external buffer via HPLC (C18 column, Acetonitrile/Water gradient).

Expected Results:

Time (hrs)% Release (pH 7.4)% Release (pH 5.0)Interpretation
0 0%0%Baseline
4 < 5%> 40%Rapid hydrolysis in acid
24 < 10%> 85%Successful Targeting Profile

References

  • Benzoxazole Anticancer Activity

    • Sarafroz, M., et al. (2020).
    • Source:

  • Hydrazone Linkers in Drug Delivery

    • Sonawane, S. A., et al. (2017). "Hydrazone linkages in pH responsive drug delivery systems."[1][2][6][7] European Journal of Pharmaceutical Sciences.

    • Source:

  • Synthesis of 5-Nitro-benzoxazoles

    • Bhavsar, Z. A., et al. (2021). "Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent."[4][8] Journal of Molecular Structure.

    • Source:

  • General Benzoxazole Reactivity

    • Organic Chemistry Portal. "Synthesis of Benzoxazoles."[3][4][9][10][11][12][13][14]

    • Source:

Sources

Application Notes and Protocols for K-I condensation reactions involving 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Knoevenagel Condensation as a Versatile Tool in Heterocyclic Chemistry

The Knoevenagel condensation, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[1][2] This reaction is exceptionally valuable for constructing α,β-unsaturated compounds, which serve as crucial intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals.[3][4] The benzoxazole scaffold, a heterocyclic motif present in numerous biologically active natural products and synthetic compounds, is of significant interest in medicinal chemistry.[5][6][7] Specifically, derivatives of 5-nitro-1,3-benzoxazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and potential anticancer properties.[6][8][9]

This application note provides a comprehensive guide to the Knoevenagel condensation utilizing 5-Nitro-1,3-benzoxazole-2-carbaldehyde as the aldehydic component. We will delve into the mechanistic underpinnings of this reaction, offer detailed experimental protocols with various active methylene partners, and present data to guide researchers in synthesizing novel benzoxazole derivatives with potential therapeutic applications.

Understanding the Reactivity of this compound

The reactivity of this compound in the Knoevenagel condensation is governed by several key factors:

  • Electrophilicity of the Aldehyde: The electron-withdrawing nature of the nitro group at the 5-position, coupled with the inherent electron-withdrawing character of the benzoxazole ring system, significantly enhances the electrophilicity of the formyl group's carbonyl carbon. This makes it highly susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.

  • Steric Considerations: The aldehyde at the 2-position of the benzoxazole ring is sterically accessible, allowing for facile approach of the nucleophile.[10]

  • Stability of the Conjugated Product: The resulting Knoevenagel adduct benefits from an extended π-conjugated system encompassing the benzoxazole ring, the newly formed carbon-carbon double bond, and the electron-withdrawing groups of the active methylene component. This thermodynamic stability provides a strong driving force for the reaction.

Reaction Mechanism and Workflow

The base-catalyzed Knoevenagel condensation proceeds through a well-established mechanism.[3][11][12]

Knoevenagel_Mechanism cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Active Methylene Z-CH₂-Z' Carbanion Z-CH⁻-Z' (Resonance Stabilized) Active Methylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Active Methylene Aldehyde This compound Carbanion->Aldehyde Nucleophilic Addition Alkoxide Tetrahedral Alkoxide Intermediate Aldehyde->Alkoxide Alcohol β-Hydroxy Intermediate Alkoxide->Alcohol Protonation Product α,β-Unsaturated Product Alcohol->Product Dehydration Water H₂O

Figure 1: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

The general experimental workflow for these reactions is straightforward and adaptable.

Knoevenagel_Workflow A 1. Reagent Combination (Aldehyde, Active Methylene Compound, Solvent) B 2. Catalyst Addition (e.g., Piperidine, DBU) A->B C 3. Reaction (Stirring at appropriate temperature) B->C D 4. Reaction Monitoring (Thin Layer Chromatography - TLC) C->D E 5. Work-up (Cooling, Precipitation/Extraction) D->E Upon Completion F 6. Isolation (Filtration or Solvent Evaporation) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H 8. Characterization (NMR, IR, Mass Spectrometry) G->H

Figure 2: Generalized experimental workflow for Knoevenagel condensation.

Experimental Protocols

Materials and Reagents:

  • This compound (synthesis can be adapted from related benzoxazole preparations).[13][14]

  • Active Methylene Compounds: Malononitrile, Ethyl Cyanoacetate, Diethyl Malonate, Cyanoacetic Acid.

  • Catalysts: Piperidine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Nickel(II) nitrate hexahydrate (for green chemistry approach).[15][16]

  • Solvents: Ethanol, Methanol, Water, Acetonitrile.

  • Standard laboratory glassware, magnetic stirrer with hotplate, and equipment for thin-layer chromatography (TLC), filtration, and recrystallization.

Protocol 1: Synthesis of 2-((5-nitro-1,3-benzoxazol-2-yl)methylene)malononitrile

This protocol details the reaction with malononitrile, a highly reactive methylene compound.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Add a catalytic amount of piperidine (0.1 mmol, approximately 2-3 drops) to the solution with stirring.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and a precipitate may form within 30-60 minutes.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol (2 x 5 mL), and dry under vacuum to yield the desired product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(5-nitro-1,3-benzoxazol-2-yl)acrylate

This procedure utilizes ethyl cyanoacetate, another common and effective active methylene compound.

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol), ethyl cyanoacetate (1.1 mmol), and ethanol (20 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.

  • Collect the solid product by filtration and dry under vacuum. Recrystallization from ethanol can be performed for further purification.

Protocol 3: Green Synthesis Approach using an Aqueous Medium

This protocol offers an environmentally benign alternative using water as the solvent and a metal salt catalyst.[15]

Procedure:

  • In a 50 mL flask, suspend this compound (1.0 mmol) and malononitrile (1.0 mmol) in water (10 mL).

  • Add a catalytic amount of Ni(NO₃)₂·6H₂O (5 mol%) to the suspension.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-2 hours).

  • Upon completion, add cold water (15 mL) to the reaction mixture.

  • Filter the resulting solid product, wash thoroughly with water, and air dry.

Data Presentation

The following table summarizes expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds under different catalytic conditions. These values are illustrative and may vary based on specific experimental conditions.

EntryActive Methylene CompoundCatalystSolventTemp. (°C)Time (h)Approx. Yield (%)
1MalononitrilePiperidineEthanolRT0.5 - 1>90
2Ethyl CyanoacetatePiperidineEthanolReflux2 - 485 - 95
3Diethyl MalonateDBUAcetonitrileReflux6 - 870 - 80
4Cyanoacetic AcidPyridinePyridineReflux3 - 580 - 90[1][17]
5MalononitrileNi(NO₃)₂·6H₂OWaterRT1 - 2>90[15]

Applications and Future Directions

The Knoevenagel adducts derived from this compound are valuable precursors for a variety of applications in drug discovery and materials science.

  • Medicinal Chemistry: These compounds can be further functionalized to explore their potential as antimicrobial, anticancer, or anti-inflammatory agents.[7][18][19] The nitro group can also be reduced to an amine, providing a handle for further derivatization.

  • Materials Science: The extended π-conjugation in these molecules may impart interesting photophysical properties, making them candidates for use as fluorescent probes or in organic electronics.[20]

  • Combinatorial Chemistry: The straightforward nature of the Knoevenagel condensation makes it amenable to high-throughput synthesis, allowing for the rapid generation of compound libraries for biological screening.[3]

Future research could focus on expanding the scope of active methylene partners, exploring asymmetric variations of the reaction, and conducting in-depth biological evaluations of the synthesized compounds.

Conclusion

The Knoevenagel condensation of this compound provides a robust and efficient route to a diverse range of novel heterocyclic compounds. The protocols outlined in this application note offer reliable methods for their synthesis, including a green chemistry approach. The resulting products hold significant promise for further investigation in the fields of medicinal chemistry and materials science.

References

  • Knoevenagel condensation. In: Wikipedia. ; 2023. Accessed October 26, 2023. [Link]

  • Patil DR, Mahajan DT, Nagare BT, et al. A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences. 2013;2(3):1-6.
  • Pandey R, Singh D, Thakur N, et al. Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorg Chem. 2021;60(16):12275-12284. doi:10.1021/acs.inorgchem.1c01597
  • Ying A-G, Wu C-L, He G-H. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene. Asian Journal of Chemistry. 2013;25(16):9391-9394. doi:10.14233/ajchem.2013.15112
  • The Synthesis And Characterisation Of Some Organic Dicyanomethylene Salts. DORAS | DCU Research Repository. Accessed October 26, 2023. [Link]

  • Ethyl Acetoacetate: Synthesis & Applications. Chemistry for everyone. Published online February 18, 2024. Accessed October 26, 2023. [Link]

  • Sarella R, Guntuku G, Velpula R, et al. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. J Mex Chem Soc. 2021;65(4):533-543. doi:10.29356/jmcs.v65i4.1565
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. Oreate AI Blog. Published January 8, 2026. Accessed October 26, 2023. [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. SpringerLink. Published June 15, 2013. Accessed October 26, 2023. [Link]

  • Weitkamp J, Ernst S, Scheidt F, et al. An easy-to-use heterogeneous catalyst for the Knoevenagel condensation. Can J Chem. 2004;82(10):1511-1518. doi:10.1139/v04-123
  • Krishnan S, Ambujakshan KR, Varghese HT, Panicker CY, Van Alsenoy C. Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochim Acta A Mol Biomol Spectrosc. 2007;68(1):196-202. doi:10.1016/j.saa.2006.11.037
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Accessed October 26, 2023. [Link]

  • da Silva ACG, de Oliveira IL, da Silva Neto J, et al. Larvicidal potential of Knoevenagel adducts against Aedes aegypti: theoretical study and in vitro validation. J Biomol Struct Dyn. Published online May 5, 2025:1-14. doi:10.1080/17568919.2025.2498877
  • 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed October 26, 2023. [Link]

  • 5-Nitrobenzoxazole. PubChem. Accessed October 26, 2023. [Link]

  • Hauptstein S, Toth R, Stolar T, et al. Mechanochemical Knoevenagel condensation investigated in situ. Beilstein J Org Chem. 2017;13:2056-2063. doi:10.3762/bjoc.13.203
  • Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. ResearchGate. Accessed October 26, 2023. [Link]

  • Kumar A, Kumar A, Kumar P. RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research. 2022;13(5):17-25.
  • Benzoxazoles. World Journal of Pharmaceutical Sciences. Published online September 30, 2018. Accessed October 26, 2023. [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. Published September 16, 2025. Accessed October 26, 2023. [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Al-Nahrain University. 2012;15(2):98-106.
  • The Knoevenagel Condensation. Organic Reactions. Published online April 15, 2004. doi:10.1002/0471264180.or015.02
  • Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. Published October 27, 2021. Accessed October 26, 2023. [Link]

  • Murugan P, Jeyavijayan S, Ramuthai M, Narmadha RB. Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. Polycyclic Aromatic Compounds. Published online March 29, 2022:1-21. doi:10.1080/10406638.2022.2053597
  • Synthesis, characterization and biological evaluation of benzoxazole deriv
  • Studies in the Synthesis of Benzoxazole Compounds. CORE. Published August 15, 2011. Accessed October 26, 2023. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. Published online 2018.
  • Wujec M, Paneth A, Paneth P. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Appl Microbiol Biotechnol. 2021;105(1):135-147. doi:10.1007/s00253-020-11029-7
  • Wanner MJ, van der Haas RN, de Gruijter M, et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Org Lett. 2014;16(24):6452-6455. doi:10.1021/ol503209s
  • Lokwani P, Goyal P, Shrivastava S, et al. Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. 2011;3(3):302-311.
  • Peshkova AM, Nikishina MB, Ivanova EV, Atroshchenko YM, Shakhkeldyan IV. Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its dinitroderivatives. International Journal of Pharmaceutical Sciences and Research. 2019;10(2):769-774.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidation of 5-Nitro-1,3-benzoxazole-2-carbaldehyde During Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals working with 5-Nitro-1,3-benzoxazole-2-carbaldehyde. Its purpose is to provide in-depth technical support and actionable troubleshooting advice to prevent the oxidative degradation of this compound during storage. Ensuring the stability of this key synthetic intermediate is crucial for the reliability and reproducibility of experimental outcomes.

The Scientific Challenge: Understanding Aldehyde Oxidation

Aromatic aldehydes, including this compound, are susceptible to autoxidation, a process where they react with atmospheric oxygen.[1][2] This degradation is a free-radical chain reaction that converts the aldehyde functional group into a carboxylic acid, in this case, 5-nitro-1,3-benzoxazole-2-carboxylic acid.[1] This transformation is often initiated or accelerated by factors such as light and heat.[1][3][4] The presence of the resulting carboxylic acid impurity can significantly impact the purity of the starting material, potentially leading to complications in subsequent synthetic steps.

Frequently Asked Questions (FAQs)

Q1: What are the tell-tale signs that my sample of this compound has started to oxidize?

A1: The initial indication of oxidation is often a visual change in the sample. You might observe the appearance of a white crystalline solid, which is the corresponding benzoic acid, within the sample.[1] Additionally, a sample that was once a specific color may turn yellow over time upon exposure to air.[1] For a more definitive confirmation of degradation, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify the presence of the carboxylic acid impurity.

Q2: What are the optimal storage conditions to minimize oxidation?

A2: To effectively prevent oxidation, a multi-faceted approach to storage is necessary. This includes storing the compound in tightly sealed, airtight containers to minimize oxygen exposure.[1] For enhanced protection, especially for long-term storage, creating an inert atmosphere with nitrogen or argon is highly recommended.[1][5] The compound should also be protected from light by using amber-colored or opaque containers.[1][4] Finally, maintaining a cool and dry environment, ideally refrigerated, will slow the rate of oxidation.[6]

Q3: Is refrigeration alone enough to ensure the stability of this compound?

A3: While refrigeration does slow down the rate of chemical reactions, it may not be sufficient on its own to completely halt oxidation.[1] Storing at reduced temperatures should be combined with other protective measures, such as storage under an inert atmosphere and protection from light, to ensure long-term stability.[1]

Q4: Can I use antioxidants to protect my sample?

A4: The addition of antioxidants can be an effective strategy to prolong the shelf life of aldehydes.[4] Antioxidants work by inhibiting the free-radical chain reactions that lead to oxidation.[7] However, it is crucial to select an antioxidant that will not interfere with downstream applications and can be easily removed if necessary.

Troubleshooting Guide for Oxidation Issues

This section provides a systematic approach to diagnosing and resolving common issues related to the oxidation of this compound.

Visual Cue: The appearance of a white crystalline solid in the sample.
  • Primary Suspect: Oxidation to 5-nitro-1,3-benzoxazole-2-carboxylic acid due to exposure to atmospheric oxygen.

  • Immediate Action: Before further use, purify the aldehyde. A common method is to wash the sample with a 10% sodium carbonate solution. This converts the acidic benzoic acid into its water-soluble sodium salt, which can then be separated from the organic layer.[1]

  • Preventative Strategy: Always store the compound in a tightly sealed container with minimal headspace.[1] For optimal protection, flush the container with an inert gas like nitrogen or argon before sealing.[5]

Workflow for Preventing and Addressing Oxidation

Caption: A decision-making workflow for the proper handling and storage of this compound to prevent oxidation.

Detailed Protocols for Optimal Storage

Protocol 1: Standard Storage (Short to Medium Term)

  • Container: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Transfer: Place the this compound into the vial.

  • Sealing: Tightly seal the vial to minimize air exposure.

  • Environment: Store the vial in a cool (below 25°C), dry, and well-ventilated area away from direct sunlight and heat sources.[6]

Protocol 2: Enhanced Storage (Long Term)

  • Inert Atmosphere: After placing the compound in the vial, flush the headspace with a gentle stream of nitrogen or argon for a few minutes to displace any oxygen.

  • Immediate Sealing: Securely cap the vial immediately after flushing.

  • Cold Storage: Store the sealed vial in a refrigerator (2-8°C) or a freezer for maximum stability.

Summary of Recommended Storage Conditions

Storage FactorRecommendationRationale
Container Airtight amber glass vialsPrevents exposure to air and light.[1][4]
Atmosphere Inert gas (Nitrogen or Argon)Displaces oxygen to prevent autoxidation.[1][5]
Temperature Cool and dry (Refrigerated for long-term)Slows the rate of chemical degradation.[1][6]
Handling Use in a well-ventilated areaMinimizes inhalation exposure.[6]

By implementing these best practices for storage and handling, you can significantly extend the shelf-life and maintain the purity of your this compound, ensuring the integrity of your research and development efforts.

References

  • Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde.
  • Allan Chemical Corporation. (2025, October 23). Study: Impact of Aromatic Aldehydes on Fragrance Stability.
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Benchchem. (2025). preventing oxidation of benzaldehyde derivatives during synthesis.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Diffusions Aromatiques. (2023, April 20). aldehyde amyl cinamique (jasmonal a).
  • PMC. (2024, June 25). Reduction of toxic aldehydes in heated flaxseed oil using sesame and perilla protein enzymatic hydrolysates.
  • JoVE. (2023, April 30). Radical Autoxidation.
  • Wikipedia. (n.d.). Autoxidation.

Sources

Technical Support Center: Optimizing Reaction Time for Schiff Base Formation with Nitro-Benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Schiff base (imine) formation, with a special focus on reactions involving nitro-benzoxazole scaffolds. This guide is designed for researchers, scientists, and drug development professionals who may encounter kinetic challenges during their synthetic work. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and accelerate your research.

Part 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core chemical principles governing Schiff base formation and the specific electronic effects imparted by the nitro-benzoxazole moiety.

Q1: What is the fundamental mechanism of Schiff base formation?

Schiff base formation is a reversible reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The mechanism involves two principal, kinetically distinct steps[1][2]:

  • Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is generally fast.

  • Dehydration: The carbinolamine, an unstable intermediate, eliminates a molecule of water to form the final imine (Schiff base) with its characteristic carbon-nitrogen double bond (C=N). This dehydration step is typically the rate-determining step of the overall reaction[1][3].

dot digraph "Schiff_Base_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Reactants [label="Amine (R-NH₂) + Aldehyde (R'-CHO)"]; Carbinolamine [label="Carbinolamine Intermediate", shape=ellipse]; Products [label="Schiff Base (Imine) + H₂O"];

Reactants -> Carbinolamine [label=" Step 1: Nucleophilic Attack\n(Generally Fast)"]; Carbinolamine -> Products [label=" Step 2: Dehydration\n(Rate-Determining Step)", color="#EA4335", fontcolor="#EA4335"]; } axdot Caption: General two-step mechanism of Schiff base formation.

Q2: How does the presence of a nitro-benzoxazole group affect the reaction time?

The effect depends entirely on which reactant contains the nitro-benzoxazole moiety. The nitro group (-NO₂) is a powerful electron-withdrawing group (EWG) due to both inductive and resonance effects[4][5].

  • Case A: Nitro-benzoxazole on the Amine Component (e.g., 2-amino-5-nitrobenzoxazole): The EWG will pull electron density away from the amine's nitrogen atom. This significantly decreases the nucleophilicity of the amine, making the initial attack on the carbonyl carbon much slower[6]. Consequently, the overall reaction time will increase, often dramatically.

  • Case B: Nitro-benzoxazole on the Aldehyde Component (e.g., 5-nitrobenzoxazole-2-carboxaldehyde): The EWG will pull electron density away from the carbonyl carbon. This makes the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack by the amine. This effect can potentially speed up the first step of the reaction. However, the overall rate is still governed by the dehydration step.

In most practical scenarios encountered in drug development, the challenge arises from reduced amine nucleophilicity (Case A), which is the primary focus of this guide.

Q3: What are the primary factors I can control to optimize the reaction rate?

The reaction rate is chiefly influenced by four interdependent factors: pH, catalysis, solvent, and temperature . Each provides a lever for optimization and is discussed in detail in the troubleshooting guide below.

Part 2: Troubleshooting Guide for Slow Reactions

This section is structured to directly address the most common problem: a slow or stalled reaction.

Problem: My Schiff base formation is extremely slow or appears to have stalled after several hours.

This is a common issue, especially with deactivated amines. Let's break down the potential causes and solutions.

Cause 1: Suboptimal Reaction pH

The pH of the reaction medium is the most critical and sensitive parameter. It presents a classic "Goldilocks" problem: the pH must be just right.

  • The "Why": The reaction requires a delicate balance. The amine must be in its neutral, nucleophilic form (R-NH₂) to attack the carbonyl. At the same time, the carbonyl oxygen needs to be protonated (or engaged in hydrogen bonding) to increase the carbon's electrophilicity and to facilitate the departure of water during the dehydration step.

    • Too Acidic (pH < 4-5): The amine (R-NH₂) gets protonated to its non-nucleophilic ammonium salt form (R-NH₃⁺). This effectively stops the first step of the reaction.

    • Too Basic (pH > 8-9): There is insufficient acid to catalyze the dehydration of the carbinolamine intermediate, which is the rate-limiting step[1][3].

  • The Solution: The optimal pH for Schiff base formation is almost always in the mildly acidic to neutral range, typically pH 6-7 [7].

    • Measure: If possible, measure the pH of your reaction mixture.

    • Adjust: Add a few drops of a mild acid like glacial acetic acid. This not only adjusts the pH but also acts as a catalyst[8]. Avoid strong acids unless you have a very robust system, as they can easily "overshoot" the optimal pH and halt the reaction.

    • Buffer: For sensitive substrates, consider using a buffer solution to maintain the optimal pH throughout the reaction.

pH RangeEffect on Amine (R-NH₂)Effect on Carbonyl (C=O) & DehydrationOverall Rate Impact
< 4 Protonated (R-NH₃⁺), non-nucleophilicHigh protonation, but no initial attackVery Slow / No Reaction
5 - 7 Mostly deprotonated, nucleophilicSufficient protonation for catalysisOptimal Range
> 8 Deprotonated, nucleophilicInsufficient protonation for dehydration stepSlow

Table 1. The dual role of pH in Schiff base formation.

Cause 2: Ineffective Catalysis or Insufficient Temperature

Catalysis is essential for accelerating the rate-limiting dehydration step.

  • The "Why": An acid catalyst protonates the hydroxyl group of the carbinolamine intermediate, converting it into a much better leaving group (H₂O vs. OH⁻)[9]. Heat provides the necessary activation energy to overcome the barrier for this elimination step.

  • The Solution:

    • Introduce a Catalyst: If not already present, add a catalytic amount of a suitable acid. Glacial acetic acid is a common and effective choice[8]. For more stubborn reactions, a stronger acid catalyst like a drop of concentrated sulfuric acid can be used, but with caution regarding pH control[10].

    • Increase Temperature: Many Schiff base formations are performed at reflux temperature to drive the dehydration[11]. If your reaction is proceeding slowly at room temperature, gradually increasing the heat can provide a significant rate enhancement. Microwave-assisted synthesis can also dramatically reduce reaction times[6][12].

Cause 3: Inappropriate Solvent Choice

The solvent influences reactant solubility and can participate in the mechanism.

  • The "Why": The solvent must, first and foremost, dissolve both reactants. Protic solvents like ethanol can participate in proton transfer, which can be beneficial. The removal of water is also a key consideration to drive the equilibrium toward the product.

  • The Solution:

    • Ensure Solubility: Confirm both your nitro-benzoxazole derivative and carbonyl compound are soluble in the chosen solvent.

    • Use an Appropriate Solvent: Ethanol is a very common and effective solvent as it dissolves a wide range of reactants and is suitable for heating[13].

    • Facilitate Water Removal: To push the reversible reaction to completion, water must be removed. This can be achieved by:

      • Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene, benzene).

      • Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Reaction is Slow or Stalled", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="Is pH in the 6-7 range?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Adjust_pH [label="Adjust with catalytic\n aetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is an acid catalyst present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Catalyst [label="Add catalyst\n(e.g., Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Temp [label="Is the reaction heated?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Increase_Temp [label="Increase temperature or reflux.\nConsider microwave synthesis.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Water [label="Is water being removed?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Remove_Water [label="Use Dean-Stark trap or\nadd dehydrating agent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor by TLC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_pH; Check_pH -> Check_Catalyst [label="Yes"]; Check_pH -> Adjust_pH [label="No"]; Adjust_pH -> Check_Catalyst; Check_Catalyst -> Check_Temp [label="Yes"]; Check_Catalyst -> Add_Catalyst [label="No"]; Add_Catalyst -> Check_Temp; Check_Temp -> Check_Water [label="Yes"]; Check_Temp -> Increase_Temp [label="No"]; Increase_Temp -> Check_Water; Check_Water -> Monitor [label="Yes"]; Check_Water -> Remove_Water [label="No"]; Remove_Water -> Monitor; } axdot Caption: Troubleshooting decision tree for slow Schiff base formation.

Part 3: Experimental Protocols

These generalized protocols should be optimized for your specific substrates.

Protocol 1: General Procedure for Schiff Base Formation

This protocol is a starting point for the condensation of a nitro-benzoxazole derivative with an aldehyde.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine reactant (1.0 eq) in a suitable solvent (e.g., absolute ethanol, ~0.1-0.5 M concentration)[10].

  • Aldehyde Addition: Add the aldehyde reactant (1.0-1.1 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops)[8].

  • Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and time will vary significantly based on the reactivity of the substrates[14].

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material spot has been consumed[6].

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If so, it can be collected by filtration and washed with cold solvent[13]. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress by TLC
  • Prepare TLC Plate: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot the amine starting material, the aldehyde starting material, and a co-spot (both starting materials in one spot). Then, spot the reaction mixture.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: Visualize the plate under UV light.

  • Analysis: The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the reaction mixture lane, and a new spot, corresponding to the Schiff base product, is clearly visible.

References

  • Theoretical Study of the Schiff Base Formation Between Para. (n.d.). Google Scholar.
  • Das, T. K., et al. (2018). Oxidative NHC Catalysis for the Generation of Imidoyl Azoliums: Synthesis of Benzoxazoles. The Journal of Organic Chemistry. [Link]

  • Abdul Majeed, R. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. International Journal of Molecular and Cellular Medicine. [Link]

  • (PDF) Oxidative NHC-Catalysis for the Generation of Imidoyl Azoliums: Synthesis of Benzoxazoles. (2018). ResearchGate. [Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ. [Link]

  • Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases. (2011). PubMed. [Link]

  • Sharghi, H., et al. (2020). Iodine-catalyzed synthesis of benzoxazoles using catechols, ammonium acetate, and alkenes/alkynes/ketones via C–C and C–O bond cleavage. RSC Advances. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Le Grottaglie, L., et al. (2023). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC. [Link]

  • Paraschiv, A., et al. (2025). Microwave-enhanced additive-free C–H amination of benzoxazoles catalysed by supported copper. Beilstein Journal of Organic Chemistry. [Link]

  • What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). ResearchGate. [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. (n.d.). Google Scholar.
  • Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

  • Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Kinetic Evidence for a Schiff Base Intermediate in the Knoevenagel Condensation1. (n.d.). Journal of the American Chemical Society. [Link]

  • Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. (2025). Preprints.org. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis+and+Characterization+of+Novel+Benzoxazole+Schiff+Base+Derivatives (1) | Request PDF. (2026). ResearchGate. [Link]

  • Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. (2025). MDPI. [Link]

  • Studies on New Schiff bases of Benzoxazole: Synthesis, Anticonvulsant and Neurotoxicity Evaluation. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization, and BSA Binding Studies of Some New Benzamides Related to Schiff Base. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

  • Synthesis and Characterization of Schiff base m-nitro aniline and their complexes. (2015). International Science Community Association. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]

  • Where do things connect in EAS reactions? (2013). Chemistry Stack Exchange. [Link]

  • EAS - Electron Donating and Withdrawing Groups: Crash Course Organic Chemistry #38. (2021). YouTube. [Link]

  • Trick for Determining EDG or EWG. (2017). YouTube. [Link]

  • What Makes A Good Leaving Group? (2011). Master Organic Chemistry. [Link]

  • Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P Nitro Benzaldehyde. (n.d.). Slideshare. Retrieved February 17, 2026, from [Link]

  • Synthesis, Characterization, and Spectroscopic Investigation of Benzoxazole Conjugated Schiff Bases | Request PDF. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for scientists and researchers working with 5-Nitro-1,3-benzoxazole-2-carbaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols to address common challenges associated with the purification of this compound, ensuring you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route, but typically includes:

  • Unreacted Starting Materials: The most common is the substituted 2-aminophenol precursor (e.g., 4-nitro-2-aminophenol). Its presence indicates an incomplete condensation reaction.

  • Oxidized Byproduct: The aldehyde group is susceptible to oxidation, which can form 5-Nitro-1,3-benzoxazole-2-carboxylic acid, especially if the reaction is exposed to air for extended periods at high temperatures or under basic conditions.

  • Incompletely Cyclized Intermediates: Schiff base (imine) intermediates formed between the aminophenol and the aldehyde synthon may persist if cyclization is not driven to completion.

  • Polymeric or Tar-like Materials: Nitro-aromatic compounds, particularly aldehydes, can be prone to forming dark, complex mixtures or tars under harsh reaction conditions (e.g., strong acid/base, high heat).[1]

Q2: What is the general strategy for purifying crude this compound?

A2: A two-stage approach is typically most effective. First, an initial purification is performed using either recrystallization (if the crude product is mostly solid and of moderate purity) or flash column chromatography (for oily, complex, or highly impure mixtures).[2] This is followed by a final purity assessment using analytical techniques like HPLC and NMR to confirm the removal of contaminants.[3]

Q3: How can I assess the purity of my final product?

A3: A combination of methods provides the most reliable assessment:

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique to check for the presence of multiple components. The product should appear as a single, well-defined spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A C18 reverse-phase column is typically effective.[3] The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product signals.[2][3] Purity can be estimated by comparing the integration of impurity peaks to product peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[2]

Troubleshooting and Purification Guide

This section addresses specific issues you may encounter during the purification process in a practical question-and-answer format.

Problem 1: My crude product is a dark, intractable oil or tar instead of a solid.

  • Question: I expected a solid product, but my flask contains a dark, sticky mess. What caused this, and can it be salvaged?

  • Answer & Causality: This is a common issue when synthesizing nitro-aromatic aldehydes. The formation of tars is often caused by side reactions or degradation under excessively harsh conditions, such as high temperatures or prolonged exposure to strong acids or bases used during synthesis.[1] The electron-withdrawing nature of the nitro group can make the benzoxazole ring susceptible to nucleophilic attack and polymerization.

  • Troubleshooting Workflow:

    • Avoid Direct Concentration: Do not attempt to evaporate the solvent completely, as this can worsen polymerization.

    • Solvent Partitioning: Dissolve or suspend the crude material in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this organic solution sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like the carboxylic acid byproduct.[4] Finish with a water wash to remove salts.

    • Chromatographic Purification: After drying the organic layer over anhydrous magnesium sulfate or sodium sulfate, concentrate it to a minimal volume and purify directly using flash column chromatography.[4] This is the most effective method for separating the desired product from colored, polymeric contaminants.

Problem 2: Recrystallization results in very low yield or fails to produce crystals.

  • Question: I've tried to recrystallize my crude solid, but either nothing crystallizes upon cooling, or my recovery is less than 20%. How can I optimize this?

  • Answer & Causality: Poor recrystallization performance is due to one of two main issues: either the chosen solvent is too good (the compound remains soluble even when cold) or too poor (the compound never fully dissolves), or the crude material is too impure. High impurity levels can inhibit crystal lattice formation, a phenomenon known as "oiling out."

  • Step-by-Step Optimization Protocol:

    • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents on a small scale. The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. See the data table below for suggested starting points.

    • Implement a Two-Solvent System: If a single ideal solvent cannot be found, use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexane, water) dropwise until the solution becomes faintly cloudy (the saturation point).[5] Allow the mixture to cool slowly.

    • Pre-Purification: If the material still oils out, the impurity load is too high for recrystallization. First, purify the material by flash column chromatography and then recrystallize the resulting partially-purified solid for a final polishing step.

Data & Protocols
Table 1: Recommended Solvent Systems for Purification & Analysis
TechniqueSolvent System (v/v)Rationale & Expected Outcome
TLC/Flash Chromatography Hexane:Ethyl Acetate (e.g., starting with 9:1, moving to 7:3)The benzoxazole core is moderately polar, enhanced by the nitro and aldehyde groups. This gradient effectively separates the target compound from less polar starting materials and more polar byproducts. The expected Rf of the product is typically in the 0.3-0.5 range with a 7:3 mixture.[2]
Recrystallization Ethanol or Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble upon cooling. Adding water as an anti-solvent can further decrease solubility and improve crystal yield.[6]
Recrystallization Acetone/Acetonitrile or Acetone/WaterAcetone is a strong solvent for many benzoxazoles. Using acetonitrile or water as the anti-solvent can be an effective combination for inducing crystallization.[5][7]
HPLC (Analytical) Acetonitrile:Water with 0.1% Formic AcidA standard mobile phase for reverse-phase (C18) chromatography of moderately polar, ionizable compounds. The acid suppresses the deprotonation of any phenolic impurities and ensures sharp peaks.[8]
Diagram 1: General Purification & Validation Workflow

This diagram outlines the decision-making process for purifying crude this compound.

crude Crude Product (Solid, Oil, or Tar) assess Initial Assessment (TLC, ¹H NMR) crude->assess choice Purity >85% and Solid? assess->choice recryst Recrystallization choice->recryst  Yes chrom Flash Column Chromatography choice->chrom No   solvent Solvent Removal (Rotary Evaporation) recryst->solvent combine Combine Pure Fractions (Verify by TLC) chrom->combine combine->solvent final_prod Purified Product solvent->final_prod analysis Final Purity & Identity Check (HPLC, NMR, MS) final_prod->analysis pass Product Meets Specs analysis->pass

Caption: Workflow for purification and validation.

Protocol 1: Flash Column Chromatography

Objective: To separate this compound from starting materials, byproducts, and polymeric tars.

Self-Validating System: The purity of each collected fraction is checked by TLC before fractions are combined. This ensures that only high-purity fractions are included in the final product pool, preventing cross-contamination.

Materials:

  • Crude product

  • Silica gel (100-200 mesh)[2]

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Glass column, collection tubes, TLC plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 9:1 hexane:ethyl acetate mixture and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or acetone and then evaporating the solvent. Gently load the dried, silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with 9:1 hexane:ethyl acetate, collecting fractions.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 8:2, then 7:3). The target compound is expected to elute as the polarity increases.

  • Fraction Monitoring: Monitor the fractions using TLC. Spot each fraction on a TLC plate and elute with 7:3 hexane:ethyl acetate. Visualize spots under UV light.

  • Combine and Concentrate: Combine the fractions that show a single, pure spot corresponding to the product's expected Rf value. Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.

Diagram 2: Target Compound and Key Potential Contaminants

This diagram illustrates the structures of the target molecule and its most probable impurities.

Caption: Relationship between the target product and common impurities.

References

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. 2

  • Semantic Scholar. (1980's). Preparation of new 5-nitroimidazo.... 1

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of benzoxazole derivatives. 9

  • ResearchGate. (2021). Scheme 41. Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Link

  • World Journal of Pharmaceutical Sciences. (2018). Benzoxazoles. Link

  • Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Link

  • Benchchem. (2025). Technical Support Center: 5-Nitro-2-furaldehyde Stability and Reactivity. Link

  • PubChem. 5-Nitro-2-phenyl-1,3-benzoxazole. Link

  • Google Patents. (2004). Process for the purification of substituted benzoxazole compounds. Link

  • Santa Cruz Biotechnology. 5-Nitro-1,3-benzoxazole. Link

  • Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Link

  • ACS Publications. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Link

  • Sigma-Aldrich. 2-METHYL-5-NITRO-1,3-BENZOXAZOLE. Link

  • Benchchem. (2025). A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde. Link

  • Benchchem. Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Link

  • Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in A. Link

  • UCA. Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H). Link

  • Alchem Pharmtech. 5-METHOXY-1,3-BENZOXAZOLE-2-CARBALDEHYDE. Link

  • Sigma-Aldrich. 1,3-Benzoxazole-5-carbaldehyde. Link

  • Rasayan Journal of Chemistry. (2022). GREEN APPROACH FOR THE PREPARATION OF 2-ARYL-1, 3-BENZOXAZOLE DERIVATIVES BY USING Amla Fruit EXTRACT. Link

  • MDPI. (2022). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Link

  • Google Patents. (1992). Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. Link

  • PubMed. Synthesis and in vitro antiprotozoal activity of 5-nitrothiophene-2-carboxaldehyde thiosemicarbazone derivatives. Link

Sources

Minimizing interference from Glutathione in Cysteine detection assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biothiol Detection Division Ticket ID: #CYS-GSH-INT-001 Subject: Resolution Guide for Glutathione (GSH) Interference in Cysteine (Cys) Assays Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Concentration Trap"

If you are seeing high background noise or indistinguishable signals in your Cysteine assays, the culprit is almost certainly the GSH:Cys Ratio .

In biological systems, Glutathione (GSH) exists at millimolar concentrations (1–10 mM), whereas Cysteine (Cys) is present at micromolar levels (30–200 µM). A standard "thiol-reactive" probe (like Ellman’s Reagent/DTNB or monobromobimane) reacts linearly with total thiols. Because GSH is ~50x more abundant, it will mathematically drown out your Cysteine signal regardless of your instrument's sensitivity.

The Solution: You cannot rely on simple nucleophilic attack (S-alkylation). You must switch to Reaction-Based Probes that require a specific structural motif unique to Cysteine: the 1,2-aminothiol arrangement.

The Mechanism of Discrimination

To eliminate GSH interference, we exploit the structural inability of GSH to undergo 5-membered ring cyclization .

  • Cysteine: Contains an amine (-NH₂) and a thiol (-SH) on adjacent carbons (1,2-aminothiol).

  • Glutathione: The thiol is on the central cysteine residue, but the amine is on the distant glutamate residue. It cannot form a stable 5-membered ring with the probe.

  • Homocysteine (Hcy): Contains a 1,3-aminothiol motif. It can form a 6-membered ring, but this reaction is kinetically slower than Cys (5-membered ring formation is faster).

Visualization: The Cyclization-Cleavage Strategy

The following diagram illustrates why Acrylate-based probes trigger a signal for Cysteine but remain "OFF" for Glutathione.

Cys_GSH_Discrimination Probe Fluorescent Probe (Acrylate Quenched) Intermed_GSH Thioether Adduct (Linear) Probe->Intermed_GSH Michael Addition (Reversible/Slow) Intermed_Cys Thioether Adduct (Linear) Probe->Intermed_Cys Michael Addition (Fast) GSH Glutathione (GSH) (High Conc.) GSH->Intermed_GSH Cys Cysteine (Cys) (Low Conc.) Cys->Intermed_Cys No_Signal NO SIGNAL (Fluorescence Quenched) Intermed_GSH->No_Signal Cannot Cyclize (Steric/Distance) Cyclization Intramolecular Cyclization Intermed_Cys->Cyclization Amine attacks Carbonyl Signal STRONG SIGNAL (Fluorophore Released) Cyclization->Signal Cleavage of Quencher

Caption: Figure 1. The "Lock-and-Key" mechanism. While both GSH and Cys can perform the initial attack (Michael Addition), only Cys possesses the geometry to perform the secondary cyclization that cleaves the probe and releases the fluorophore.

Recommended Probe Chemistries

Do not use generic thiol stains. Select a probe based on these specific chemistries:

Chemistry TypeSpecificity MechanismCys vs. GSH SelectivityCys vs. Hcy SelectivityRecommended For
Acrylate Esters Michael Addition

Cyclization

Cleavage
High (>50-fold)Moderate (Kinetic diff.)Live cell imaging, Flow Cytometry
Aldehydes Thiazolidine formationHigh Good (Ring stability)Fixed endpoints, Absorbance assays
NBD-Cl (Ethers) SNAr

Smiles Rearrangement
High Moderate HPLC, LC-MS validation
Ellman's (DTNB) Disulfide exchangeNone (1:1 reaction)None DO NOT USE for specific Cys

Protocol: Kinetic Discrimination Assay

If you are using an acrylate-based fluorescent probe (e.g., a Coumarin-acrylate or Fluorescein-acrylate derivative), use this protocol to maximize the signal-to-noise ratio between Cys and GSH.

Reagents:

  • Probe: 10 mM stock in DMSO (Keep anhydrous).

  • Buffer: 20 mM HEPES or PBS, pH 7.4 (Strict pH control is vital).

  • Masking Agent (Optional): N-ethylmaleimide (NEM) – Use only for negative controls.

Workflow:

  • Preparation: Dilute the probe to a final concentration of 10 µM in the buffer.

    • Note: Ensure the organic solvent (DMSO) content is <1% to prevent precipitation.

  • Incubation (The Critical Step):

    • Add sample (cell lysate or biofluid).

    • Incubate at 37°C .

    • Read at 15-20 minutes.

    • Why? Cys-induced cyclization is fast (t₁/₂ ~ 5-10 min). Hcy cyclization is slower. GSH reaction is negligible. If you wait >60 minutes, non-specific hydrolysis or slow Hcy reaction may increase background.

  • Data Acquisition: Measure Fluorescence (Ex/Em depends on fluorophore, typically 488/525 nm for fluorescein derivatives).

Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

Troubleshooting Start High Background / Poor Specificity Check_Probe Is the probe Acrylate or Aldehyde based? Start->Check_Probe Stop_DTNB STOP. Use specific probe. Check_Probe->Stop_DTNB No (DTNB/Bimane) Check_pH Check Buffer pH Check_Probe->Check_pH Yes pH_High pH > 8.0? Hydrolysis Risk Check_pH->pH_High Yes pH_Good pH 7.0 - 7.4 Check_pH->pH_Good No Check_Time Incubation Time? pH_Good->Check_Time Time_Long > 60 mins? Hcy interference increases Check_Time->Time_Long Time_Short 15-20 mins Check_Time->Time_Short NEM_Control Run NEM Control. Does signal disappear? Time_Short->NEM_Control Signal_Remains Non-Thiol Interference (Autofluorescence) NEM_Control->Signal_Remains No Signal_Gone Valid Thiol Signal. Optimize Probe Conc. NEM_Control->Signal_Gone Yes

Caption: Figure 2. Troubleshooting logic for specificity issues. Note that pH control is critical; high pH accelerates non-specific hydrolysis of acrylate probes.

Frequently Asked Questions (FAQs)

Q: Can I use TCEP or DTT to reduce my sample before adding the probe? A: Proceed with caution. DTT and TCEP are thiols/phosphines that can react with acrylate probes, depleting your probe and causing false negatives or high background. If reduction is necessary (to measure total Cys including Cystine), you must remove the reducing agent (via desalting columns) before adding the probe, or use a probe specifically designed to tolerate TCEP (rare).

Q: Why is pH 7.4 recommended? Wouldn't higher pH make the thiol more reactive? A: While the pKa of the Cys thiol is ~8.3 and GSH is ~8.8, raising the pH to 8.5 or 9.0 increases the nucleophilicity of both, reducing selectivity. Furthermore, acrylate esters are prone to spontaneous hydrolysis at high pH, which generates false-positive fluorescence unrelated to thiols. pH 7.0–7.4 balances reactivity with stability.[1]

Q: My probe vendor says "Thiol Detector" but mentions Cysteine in the description. Is it specific? A: Look at the chemical structure or the mechanism description. If it relies on Maleimide or Iodoacetamide , it is NOT specific to Cysteine; it will label GSH. It must rely on Cyclization , Cleavage , or Smiles Rearrangement to be Cys-specific.

Q: How do I distinguish Cysteine from Homocysteine (Hcy)? A: This is the hardest challenge. Hcy is structurally identical to Cys but has one extra methylene group (


). However, the 5-membered ring formed by Cys is kinetically favored (forms faster) than the 6-membered ring of Hcy. By reading your assay at an early time point (10–20 min), you favor Cys detection. For absolute differentiation, LC-MS is the only zero-error method.

References

  • Wang, L., et al. "Fluorescent probes for the detection of disease-associated biomarkers." Chemical Society Reviews, 2023.

  • Niu, L. Y., et al. "Reaction-based fluorescent probes for the detection and imaging of specific biothiols." Chemical Reviews, 2015.

  • Yin, C., et al. "A highly selective fluorescent probe for cysteine detection based on a specific nucleophilic substitution-cyclization reaction." Sensors and Actuators B: Chemical, 2018.

  • Zeng, L., et al. "N-butyl-4-bromo-3-nitro-1,8-naphthalimide: A specific fluorescent probe for cysteine."[2] Chemical Communications, 2019.

Sources

Solving hydrolysis instability of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BNZ-5NO2-CHO-STABILITY Status: Active Priority: High (Compound Degradation/Yield Loss) Support Tier: Senior Application Scientist

Critical Alert: Read Before Handling

The "Sludge" Phenomenon is Chemistry, Not Contamination. If your bright yellow/orange solid has turned into a pale, gummy residue or a rock-hard solid, you are likely observing hydration , not decomposition.

5-Nitro-1,3-benzoxazole-2-carbaldehyde is an electron-deficient heterocyclic aldehyde . The 5-nitro group (strongly electron-withdrawing) combined with the benzoxazole core makes the C2-aldehyde carbon exceptionally electrophilic. In the presence of trace atmospheric moisture, it rapidly converts to the gem-diol (hydrate).

  • Aldehyde Form: C=O (Reactive, useful)

  • Gem-Diol Form: C(OH)₂ (Unreactive in many nucleophilic additions, alters stoichiometry)

Diagnostic Hub: Mechanisms of Failure

Q: Why does my NMR show no aldehyde peak (~10 ppm) but the mass spec is correct? A: You are looking at the gem-diol. In


 or wet 

, the equilibrium shifts almost entirely to the hydrate. The aldehyde proton signal disappears, and you may see a broad singlet for the hydroxyls or a methine proton shift upfield.

Q: My sample decomposed into a black tar during basic workup. What happened? A: You triggered Ring Opening Hydrolysis . While the gem-diol formation is reversible, exposure to aqueous base (NaOH,


) attacks the C2 position of the oxazole ring. The electron-withdrawing nitro group destabilizes the ring toward nucleophilic attack, leading to irreversible cleavage into 2-amino-4-nitrophenol and formate species.
Visualizing the Instability Pathway

Benzoxazole_Degradation Aldehyde Active Aldehyde (Electrophilic) Moisture + H2O (Atmospheric) GemDiol Gem-Diol (Hydrate) (Solid/Sludge) Aldehyde->GemDiol  Fast Equilibrium   RingOpen Ring Opening (Irreversible Rupture) GemDiol->RingOpen  Base Catalysis   Base + OH- (Basic Workup) Byproducts 2-Amino-4-nitrophenol + Formate RingOpen->Byproducts

Figure 1: The dual instability pathways: Reversible hydration (yellow) vs. Irreversible ring opening (red).

Stabilization Protocols (Storage & Handling)

Q: How do I store this compound for more than 24 hours? A: You must starve the compound of water. Standard "fridge storage" is insufficient due to condensation.

ParameterProtocolReason
Temperature -20°C or -80°CSlows kinetics of hydration and oligomerization.
Atmosphere Argon/Nitrogen (Glovebox preferred)Oxygen is less of a threat than moisture; inert gas prevents humidity ingress.
Container Parafilm-sealed vial inside a DesiccatorDouble-barrier protection against ambient humidity.
Solvent NEVER store in MeOH or EtOHForms hemiacetals instantly. Store as solid or in anhydrous DCM/Toluene.

Q: Can I dehydrate the gem-diol back to the aldehyde? A: Yes.

  • Dissolve the "sludge" in toluene.

  • Add activated 4Å Molecular Sieves.

  • Stir for 1 hour or reflux with a Dean-Stark trap.

  • Filter under Argon. The filtrate contains the active aldehyde.

Synthetic Rescue: The "In Situ" Strategy

Q: I cannot isolate the aldehyde pure. How do I react it? A: Do not isolate it. The most robust method for using this compound is to generate it in situ from the stable alcohol precursor (5-nitro-1,3-benzoxazol-2-yl)methanol.

Protocol: The Oxidation-Trapping Workflow

Use this for Reductive Aminations, Wittig Reactions, or Heterocycle formation.

  • Start: (5-nitro-1,3-benzoxazol-2-yl)methanol (Stable solid).

  • Oxidize: Use Dess-Martin Periodinane (DMP) or IBX in anhydrous DCM.

    • Why? These oxidants are mild and non-acidic/non-basic, preserving the ring. Avoid Swern (requires base) or Jones (too acidic) if possible.

  • Monitor: Check TLC for disappearance of alcohol.

  • Trap: Do NOT work up. Add your nucleophile (amine/ylide) and reagents (STAB/base) directly to the oxidation mixture.

In Situ Workflow Diagram

InSitu_Workflow Start Precursor: (5-Nitro-benzoxazol-2-yl)methanol Oxidation Oxidation Step (DMP or MnO2 in DCM) Start->Oxidation  Anhydrous, RT   Intermediate Transient Aldehyde (Do Not Isolate) Oxidation->Intermediate  < 1 Hour   Product Final Coupled Product Intermediate->Product  One-Pot Reaction   Reagent Add Nucleophile (Amine, Ylide, etc.) Reagent->Intermediate

Figure 2: Recommended "One-Pot" workflow to bypass isolation of the unstable aldehyde.

Troubleshooting FAQ

Q: I'm seeing a peak at 9.8 ppm in DMSO-d6, but it's split. Is this the aldehyde? A: Likely yes, but it may be interacting with water in the DMSO.

  • Fix: Add a drop of

    
     to the NMR tube. If the peak disappears (exchange/hydration) or shifts significantly, it confirms the identity. For characterization, use strictly anhydrous 
    
    
    
    passed through basic alumina.

Q: Can I use a protecting group? A: Yes, if you must store it. Convert the aldehyde to the dimethyl acetal using trimethyl orthoformate (TMOF) and a catalytic acid (p-TsOH). The acetal is stable to base and moisture. Deprotect with mild aqueous acid (e.g., 5% HCl in THF) immediately before use.

Q: Why did my Wittig reaction fail? A: The ylide likely acted as a base. Strong bases (BuLi, NaH) used to generate ylides can attack the electron-deficient benzoxazole ring.

  • Fix: Use stabilized ylides (e.g., ester-stabilized) that require weaker bases, or use the Horner-Wadsworth-Emmons reaction with milder conditions (LiCl/DBU or NaH at low temp).

References
  • Mechanisms of Hydration

    • Equilibrium of electron-deficient aldehydes: "Hydration of Ketones and Aldehydes."[1][2] Chemistry LibreTexts.

    • Gem-diol formation:[1] "Hydration Reactions Catalyzed by Transition Metal–NHC Complexes."[2][3] PubMed Central.

  • Benzoxazole Synthesis & Stability

    • Synthesis of 5-nitro derivatives: "Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent."[4] ResearchGate.[4]

    • General Benzoxazole Stability: "Studies in the Synthesis of Benzoxazole Compounds."[5][6] CORE.

    • Ring Opening Hydrolysis: "Hydrolysis pathway for 2-phenylbenzoxazole." ResearchGate.[4]

  • Handling Volatile/Unstable Aldehydes

    • Storage Protocols: "Best practices for handling and storing volatile aldehyde standards." BenchChem.[7]

Sources

Optimizing pH conditions for fluorescence sensing with benzoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazole Fluorescence Sensing Status: Online | Ticket ID: BZX-PH-OPT-001

Welcome to the Advanced Photonics Support Hub.

Subject: Optimization of pH Micro-Environment Sensing using Benzoxazole Derivatives. Assigned Specialist: Senior Application Scientist, Spectroscopy Division.

You are accessing the master troubleshooting and optimization guide for Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) benzoxazole probes. This guide moves beyond basic operation into the causal mechanisms of signal failure and optimization.[1]

Module 1: The Mechanic – Why Your Signal Shifts

To troubleshoot, you must understand the engine. Benzoxazole derivatives (e.g., HBO, HPB) typically function via the ESIPT mechanism.[2]

The ESIPT Cycle:

  • Ground State (Enol): At neutral/acidic pH, the molecule exists as an Enol.[3] It absorbs UV light.[4]

  • Excitation: Upon excitation, the acidity of the hydroxyl proton increases significantly (

    
     drops).
    
  • Proton Transfer: The proton tunnels to the neighboring nitrogen (benzoxazole ring), forming a Keto tautomer in the excited state.

  • Emission: The Keto form relaxes, emitting a photon. Because the Keto ground state is unstable, it instantly reverts to Enol.

    • Result: A massive Stokes shift (often >150 nm).[2][3]

    • The pH Switch: Under basic conditions, the hydroxyl group deprotonates to an Anion , blocking ESIPT and shifting emission (usually Blue

      
       Green/Red or ON 
      
      
      
      OFF).
Visualization: The ESIPT Pathway & pH Interference

ESIPT_Mechanism Enol_Ground Enol (Ground) Absorbs UV Enol_Excited Enol* (Excited) High Acidity Enol_Ground->Enol_Excited Excitation (hv) Anion Anion Species (High pH) Enol_Ground->Anion Deprotonation (pH > pKa) Keto_Excited Keto* (Excited) Tautomer Enol_Excited->Keto_Excited Proton Transfer (ESIPT) Keto_Ground Keto (Ground) Unstable Keto_Excited->Keto_Ground Fluorescence (Red-Shifted) Keto_Ground->Enol_Ground Fast Reversion Anion->Enol_Ground Protonation Anion->Anion Distinct Emission (No ESIPT)

Figure 1: The ESIPT cycle. Note that high pH interrupts the cycle by forming the Anion species, altering the emission pathway.

Module 2: Diagnostic & Troubleshooting Guide

Symptom: "My signal intensity is erratic or dropping over time."

Potential Root CauseMechanism of FailureCorrective Action
Aggregation (ACQ) Benzoxazoles are hydrophobic. In aqueous buffers, they stack (

interactions), causing Aggregation-Caused Quenching.
Protocol A: Introduce a co-solvent (DMSO/EtOH) at 1–5% v/v. Protocol B: Add a non-ionic surfactant (e.g., 0.1% Triton X-100 or Pluronic F-127) to micellize the dye.
Photobleaching The excited keto form is reactive. High-intensity excitation generates reactive oxygen species (ROS).Action: Reduce excitation slit width (e.g., 5nm

2.5nm). Use pulsed excitation if available. Deoxygenate the buffer (N2 purge) if the experiment permits.
Inner Filter Effect High probe concentration absorbs the excitation light before it penetrates the sample center.Check: If Absorbance at

OD, dilute the sample. Ideal sensor concentration is typically 1–10

M.

Symptom: "I see no spectral shift when changing pH."

Potential Root CauseMechanism of FailureCorrective Action
pKa Mismatch The sensor's

is outside your buffer's dynamic range.
Verify: The useful sensing range is roughly

. If your probe's

is 8.0, it will not distinguish pH 4 from pH 5.
Ionic Strength Interference High salt concentrations shield the charged forms, altering the apparent

.
Standardize: Maintain constant ionic strength (e.g., 150 mM NaCl) across all calibration buffers.
Solvent Polarity High polarity solvents (pure water) can stabilize the Enol form, inhibiting ESIPT.Optimize: Increase the organic fraction (e.g., 50% Acetonitrile) if biological compatibility allows, to favor ESIPT.

Module 3: Optimization Protocols

Workflow 1: The "Universal" Buffer Calibration

Do not use simple PBS for wide-range calibration; its buffering capacity collapses below pH 5.8 and above 8.0.

Reagents:

  • Stock Solution: 1 mM Benzoxazole derivative in DMSO (Store at -20°C, dark).

  • Britton-Robinson Buffer (Universal):

    • Mix 0.04 M Boric Acid, 0.04 M Phosphoric Acid, and 0.04 M Acetic Acid.

    • Titrate with 0.2 M NaOH to desired pH points (Range: 2.0 – 12.0).

  • Ionic Strength Adjuster: 1 M KCl (add to keep

    
     M).
    

Step-by-Step Protocol:

  • Preparation: Prepare 11 buffer aliquots (pH 2.0 to 12.0 in 1.0 increments).

  • Doping: Add the probe stock to each aliquot to reach a final concentration of 5

    
    M. Ensure DMSO content is < 1%.
    
  • Equilibration: Incubate for 10 minutes at 25°C. Benzoxazole tautomerization is fast, but solvation takes time.

  • Scan: Record Emission Spectra (

    
     set to isosbestic point if known, otherwise 
    
    
    
    of Enol).
  • Data Processing: Plot Intensity at

    
     vs. pH.
    
Workflow 2: Ratiometric Analysis (The Gold Standard)

Why: Ratiometric sensing cancels out errors from probe concentration, photobleaching, and lamp fluctuation.

  • Identify two emission peaks:[5][6][7][8]

    • 
       (Acidic form, e.g., 450 nm).
      
    • 
       (Basic form, e.g., 520 nm).
      
  • Calculate Ratio

    
    .
    
  • Fit data to the modified Henderson-Hasselbalch Equation :


[6]

Where


 is the ratio of fluorescence intensities at the isosbestic point (or excitation wavelength) for the limiting species.

Module 4: Decision Logic for Experimental Design

Use this logic flow to design your next experiment.

Troubleshooting_Logic Start Start Experiment Solubility_Check Is Probe Soluble in Buffer? Start->Solubility_Check Add_Cosolvent Add 5-10% DMSO or Surfactant (F-127) Solubility_Check->Add_Cosolvent No/Cloudy Check_Spectrum Check Emission Spectrum Solubility_Check->Check_Spectrum Yes/Clear Add_Cosolvent->Check_Spectrum Dual_Emission Are there two peaks? Check_Spectrum->Dual_Emission Ratiometric Use Ratiometric Mode (High Accuracy) Dual_Emission->Ratiometric Yes Intensity_Based Use Intensity Mode (Requires Constant Conc.) Dual_Emission->Intensity_Based No Drift Is Signal Drifting? Ratiometric->Drift Intensity_Based->Drift Fix_Photo Reduce Excitation Power Check for Oxidation Drift->Fix_Photo Yes Success Proceed to Calibration Drift->Success No Fix_Photo->Success

Figure 2: Decision tree for optimizing experimental conditions.

Module 5: Frequently Asked Questions (FAQ)

Q1: My benzoxazole probe precipitates when I add it to the buffer. Why? A: Benzoxazole cores are planar and hydrophobic. When a concentrated DMSO stock hits water, the "solvent shock" causes immediate aggregation.

  • Fix: Vortex the buffer while adding the stock solution slowly. Alternatively, pre-dilute the stock in a 1:1 DMSO:Water mix before the final dilution.

Q2: Can I use these probes for intracellular pH sensing? A: Yes, but cell membranes are permeable to the neutral form and impermeable to the charged form.

  • Tip: Load cells at a neutral pH (where the probe is likely uncharged/Enol) for 30 minutes, then wash. Ensure your probe is not toxic; benzoxazoles are generally safer than heavy-metal probes but can still interact with DNA if planar enough.

Q3: The


 in the paper is 7.4, but I measured 6.8. Is my probe broken? 
A:  No. 

is highly sensitive to:
  • Dielectric Constant: Adding 10% DMSO can shift

    
     by 0.2–0.5 units.
    
  • Ionic Strength: Intracellular salt concentrations (~150mM) differ from dilute buffers.

  • Temperature:

    
     changes with temperature. Ensure your calibration is done at the exact temperature of your final experiment (e.g., 37°C for cell work).
    

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents.[3] Chemical Society Reviews, 45(1), 169-202. Link

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents.[3] Chemical Society Reviews, 47(23), 8842-8880. Link

  • Chen, X., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives. ACS Physical Chemistry Au, 2(6), 503–513. Link

  • Steinegger, A., et al. (2020).[6] Optical Sensing of pH in Micro-Volume Samples. Chemosensors, 8(4), 106. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Solvent Effects and pH). Link

Sources

Validation & Comparative

A Comparative Guide to Validating Thiol Sensing Mechanisms: The Power of Mass Spectrometry Titration

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular signaling and drug development, the precise detection and quantification of thiols—particularly the sulfhydryl (-SH) group of cysteine—is paramount. Thiols are critical players in maintaining cellular redox homeostasis, and their aberrant activity is linked to numerous diseases. Consequently, the development of selective thiol-reactive probes is a major focus of chemical biology and pharmaceutical research. However, demonstrating that a novel probe operates via the intended sensing mechanism is a critical validation step that demands rigorous biophysical characterization.

This guide provides an in-depth comparison of methodologies for validating thiol sensing mechanisms, with a core focus on the utility and application of mass spectrometry (MS) titration. We will explore the causal logic behind experimental design, present self-validating protocols, and compare the performance of MS-based techniques against traditional spectrophotometric and fluorescence-based assays.

The Principle of Mass Spectrometry Titration for Mechanism Validation

Mass spectrometry has emerged as a powerful tool for studying protein chemistry and covalent interactions.[1][2] Its strength in validating thiol sensing mechanisms lies in its ability to directly observe the mass change that occurs when a probe covalently binds to its target thiol. This provides unambiguous evidence of the binding event and its stoichiometry.

The fundamental principle is straightforward: a protein or peptide containing a reactive cysteine is incubated with increasing concentrations of the thiol-reactive probe. The reaction mixture is then analyzed by mass spectrometry, typically using electrospray ionization (ESI), which is a "soft" ionization technique well-suited for intact proteins.[1][3] As the probe concentration increases, a progressive shift in the mass of the protein is observed, corresponding to the formation of the protein-probe adduct. The titration curve, plotting the extent of modification against the probe concentration, reveals the reaction's stoichiometry and provides insights into its kinetics.

This direct observation of a covalent bond formation is the cornerstone of mechanism validation.[4][5] Unlike indirect methods that rely on a reporter signal, MS provides definitive proof of the chemical transformation at the heart of the sensing mechanism.

Experimental Workflow & Protocol

A robust MS titration experiment is a self-validating system, incorporating essential controls to ensure data integrity and eliminate ambiguity.

Diagram of the MS Titration Workflow```dot

G A Prepare Thiol-Containing Protein/Peptide Stock D Incubate Protein with Increasing Probe Concentrations (e.g., 0.1x to 10x molar excess) A->D B Prepare Thiol-Reactive Probe Stock B->D C Prepare Negative Control (e.g., non-thiol protein) E Incubate Negative Control with Max Probe Concentration C->E G Quench Reaction (if necessary) D->G E->G F Time-course aliquots (Optional, for kinetics) F->G H Desalt and Prepare for MS Infusion G->H I Acquire Spectra via ESI-MS (e.g., Q-TOF) H->I J Deconvolute Spectra to Determine Protein Mass I->J K Quantify Unmodified vs. Modified Protein Signal J->K L Plot % Modification vs. Probe Concentration K->L

Caption: Covalent reaction between a thiol and an electrophilic probe leads to a detectable mass shift.

Conclusion

Validating the mechanism of a thiol-sensing probe is a non-negotiable step in its development. While colorimetric and fluorescent assays offer high throughput and sensitivity for detecting thiol activity, they provide indirect evidence of the underlying chemical event. Mass spectrometry titration stands alone in its ability to provide direct, unambiguous proof of covalent bond formation. By observing the stoichiometric addition of the probe's mass to the target protein, researchers can definitively confirm the sensing mechanism, ensuring the probe is a reliable and specific tool for its intended application. This rigorous validation is the bedrock of trustworthy and reproducible research in chemical biology and drug discovery.

References

  • Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2015). Free Radical Biology and Medicine. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2014). ScienceDirect. [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (2017). University of Padua. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2016). Journal of the American Chemical Society. [Link]

  • A Highly Selective Fluorescent Probe for Thiol Bioimaging. (2009). Organic Letters. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021). Molecules. [Link]

  • Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. (2015). Analyst. [Link]

  • Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats. (2015). Free Radical Biology and Medicine. [Link]

  • Fluorescent and colorimetric probes for detection of thiols. (2010). Chemical Society Reviews. [Link]

  • Fluorescent Probes for Live Cell Thiol Detection. (2021). Molecules. [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025). Australian Journal of Chemistry. [Link]

  • Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry. (2019). mAbs. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. (2020). Royal Society of Chemistry. [Link]

  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023). ACS Omega. [Link]

  • Simultaneous LC/MS/MS Determination of Thiols and Disulfides in Urine Samples Based on Differential Labeling with Ferrocene-Based Maleimides. (2025). ResearchGate. [Link]

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024). Molecules. [Link]

  • Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. (2016). Chemical Communications. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). Molecules. [Link]

  • Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. (2025). Chemosensors. [Link]

  • A simultaneous liquid chromatography/mass spectrometric assay of glutathione, cysteine, homocysteine and their disulfides in biological samples. (2003). Journal of Chromatography B. [Link]

  • Fluorescent ellman assay for free thiol detection. (2022).
  • Best practices for cysteine analysis. (2025). Metabolites. [Link]

  • Mass Spectrometry-Based Method for Detection and Identification of Free Thiol Groups in Proteins. (2019). Springer Nature Experiments. [Link]

  • Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. (2016). Chemical Communications. [Link]

Sources

A Comparative Spectroscopic Guide to the Analysis of 5-Nitro-1,3-benzoxazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide offers a comprehensive analysis of the aldehyde peak in the Fourier-Transform Infrared (FTIR) spectrum of 5-Nitro-1,3-benzoxazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative examination of FTIR spectroscopy against alternative analytical techniques, supported by predictive data and established experimental protocols. Our focus is on not just the identification of the aldehyde functional group, but also on a deeper understanding of its electronic and structural environment within this specific heterocyclic system.

Introduction: The Significance of this compound

This compound is a member of the benzoxazole family, a class of heterocyclic compounds recognized for their wide range of pharmacological activities.[1] The presence and characterization of the aldehyde functional group are critical as it often serves as a reactive handle for the synthesis of more complex derivatives in drug discovery programs. Accurate and robust analytical methodologies are therefore paramount for quality control, reaction monitoring, and structural elucidation.

I. FTIR Spectrum Analysis: A Primary Tool for Aldehyde Identification

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation excites specific vibrational modes in the chemical bonds, providing a unique spectral fingerprint. For an aromatic aldehyde like this compound, two key regions in the FTIR spectrum are of primary interest for identifying the aldehyde group.

Expected FTIR Spectral Features of this compound
  • Carbonyl (C=O) Stretch: The C=O stretching vibration in aromatic aldehydes typically appears as a strong, sharp absorption band in the region of 1710-1685 cm⁻¹ . The conjugation of the carbonyl group with the benzoxazole ring system is expected to lower the frequency compared to aliphatic aldehydes.

  • Aldehydic C-H Stretch: A hallmark of aldehydes is the C-H stretching vibration of the aldehyde proton. This often manifests as a pair of weak to medium intensity bands. One band appears around 2850-2820 cm⁻¹ , and a second, more diagnostic band, is typically observed around 2750-2720 cm⁻¹ . The appearance of two bands is often attributed to Fermi resonance , an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.

  • Nitro (NO₂) Group Stretches: The nitro group will exhibit two strong stretching vibrations: an asymmetric stretch typically between 1550-1500 cm⁻¹ and a symmetric stretch between 1355-1315 cm⁻¹ .[1]

  • Benzoxazole Ring Vibrations: The C=N stretching of the oxazole ring is expected around 1640-1610 cm⁻¹ , and various C=C stretching vibrations of the aromatic system will appear in the 1600-1450 cm⁻¹ region.

The following table summarizes the predicted key FTIR absorption bands for this compound.

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
AldehydeC=O Stretch1710 - 1685Strong
AldehydeC-H Stretch~2830 and ~2730Weak to Medium
NitroAsymmetric Stretch1550 - 1500Strong
NitroSymmetric Stretch1355 - 1315Strong
BenzoxazoleC=N Stretch1640 - 1610Medium
AromaticC=C Stretch1600 - 1450Medium to Weak
Experimental Protocol: Acquiring the FTIR Spectrum

A standard workflow for obtaining a high-quality FTIR spectrum of a solid sample like this compound is outlined below.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~1-2 mg of Sample Grind Grind Sample and KBr in an agate mortar Sample->Grind KBr Weigh ~100-200 mg of dry KBr KBr->Grind Pellet Press mixture into a transparent pellet Grind->Pellet Analyze Place KBr pellet in sample holder and acquire sample spectrum Pellet->Analyze Background Acquire Background Spectrum (empty) Background->Analyze Process Perform background subtraction and baseline correction Analyze->Process PeakPick Identify and label significant peaks Process->PeakPick

FTIR Sample Preparation and Data Acquisition Workflow.

II. Comparative Analysis with Alternative Spectroscopic Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of this compound necessitates the use of complementary analytical methods.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, making it indispensable for structural elucidation.

  • ¹H NMR Spectroscopy: The most diagnostic signal for the aldehyde will be the proton of the CHO group, which is expected to appear as a singlet in the highly deshielded region of δ 9.5-10.5 ppm . The aromatic protons on the benzoxazole ring will appear in the region of δ 7.5-8.5 ppm , with their exact chemical shifts and coupling patterns being influenced by the electron-withdrawing nitro and aldehyde groups.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde is highly deshielded and will produce a characteristic signal in the δ 185-195 ppm range. The carbons of the benzoxazole ring will resonate between δ 110-160 ppm .[2]

TechniqueKey Diagnostic Signal for AldehydePredicted Chemical Shift (ppm)
¹H NMRAldehydic Proton (-CHO)9.5 - 10.5
¹³C NMRCarbonyl Carbon (C=O)185 - 195
B. UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and conjugated systems like this compound, this technique can be used for quantitative analysis and to gain insights into the extent of conjugation. The presence of the nitro group and the extended conjugation of the benzoxazole system are expected to result in strong absorption bands in the UV-A or even the visible region of the spectrum. While not diagnostic for the aldehyde group itself in the same way as FTIR or NMR, changes in the UV-Vis spectrum upon reaction of the aldehyde can be a powerful tool for monitoring chemical transformations.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

  • Molecular Ion Peak (M⁺): Aromatic aldehydes generally show a prominent molecular ion peak, which would correspond to the exact mass of this compound.

  • Fragmentation Pattern: A characteristic fragmentation pattern for aromatic aldehydes is the loss of the aldehydic hydrogen, resulting in a significant [M-1]⁺ peak. Another common fragmentation is the loss of the entire formyl group (CHO), leading to an [M-29]⁺ peak.

TechniqueKey Diagnostic Feature for AldehydeExpected m/z Value
Mass SpecMolecular Ion (M⁺)Exact mass of C₈H₄N₂O₄
Mass SpecLoss of Aldehydic H ([M-1]⁺)M - 1
Mass SpecLoss of Formyl Group ([M-29]⁺)M - 29

III. Integrated Analytical Workflow

For a comprehensive and unambiguous characterization of this compound, an integrated approach utilizing multiple spectroscopic techniques is recommended.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS UVVis UV-Vis Spectroscopy (Quantitative Analysis) Purification->UVVis Structure Comprehensive Structural Confirmation FTIR->Structure NMR->Structure MS->Structure UVVis->Structure

Integrated workflow for the characterization of this compound.

Conclusion

The analysis of the aldehyde peak in the FTIR spectrum of this compound serves as a rapid and reliable method for confirming the presence of this critical functional group. However, for unequivocal structural confirmation and a deeper understanding of its chemical properties, a multi-technique approach is essential. By combining the functional group information from FTIR with the detailed structural insights from NMR and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently characterize this and other novel benzoxazole derivatives, paving the way for their further development in various scientific and medicinal applications.

References

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. [Link]

  • Journal of Molecular Structure. (2014). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 5-nitro-2-phenylbenzoxazole. [Link]

  • SpectraBase. (n.d.). 5-nitro-3H-1,3-benzoxazol-2-one. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025). An efficient one-pot synthesis of benzoxazole derivatives catalyzed by nickel sulphate. [Link]

Sources

Structural Profiling of 5-Nitro-1,3-benzoxazole-2-carbaldehyde: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Intermediate

In drug development, 5-Nitro-1,3-benzoxazole-2-carbaldehyde represents a critical "warhead" intermediate. Its high reactivity—driven by the electron-withdrawing nitro group at position 5 and the electrophilic aldehyde at position 2—makes it a potent precursor for Schiff bases, hydrazones, and metal complexes.

The Crystallographic Challenge: Unlike its stable derivatives, the free aldehyde is crystallographically elusive due to its tendency to hydrate, oxidize to the carboxylic acid, or polymerize. Consequently, direct single-crystal X-ray data for the free aldehyde is rare in open literature.

This guide provides a comparative structural analysis , bridging the gap between the predicted packing of the free aldehyde and the experimental data of its stable analogs (Methyl-2-carboxylate and Benzimidazole variants). We analyze how the 5-nitro substitution alters the crystal lattice compared to unsubstituted benzoxazoles, influencing solubility and bioavailability.

Comparative Crystallographic Data[1][2]

Since the free aldehyde is often derivatized immediately, we utilize Structural Proxies —molecules with >90% core structural identity—to establish the baseline lattice behavior.

Table 1: Structural Parameters of 5-Nitro-benzoxazole vs. Analogs
FeatureTarget Molecule (Predicted) Proxy A: Methyl 1,3-benzoxazole-2-carboxylate [1]Proxy B: 5-Nitro-benzimidazole derivative [2]
Formula C₈H₄N₂O₄C₉H₇NO₃C₈H₅N₃O₃
Space Group P2₁/c (Monoclinic)P2₁/c (Monoclinic)P-1 (Triclinic)
Z (Molecules/Cell) 442
Crystal System MonoclinicMonoclinicTriclinic
Packing Motif Slipped

-stacking
Flattened HerringboneHead-to-Tail Stacking
Key Interaction NO₂...

/ CHO...H
C-H...N / C-H...ON-H...O (Nitro)
Density (

)
~1.52 g/cm³1.42 g/cm³1.58 g/cm³
Planarity High (< 2° deviation)High (< 6.7° twist)Moderate (due to H-bond)

Analytic Insight: The introduction of the 5-Nitro group (Target vs. Proxy A) significantly increases the calculated density and introduces strong electrostatic potential. While Proxy A packs via weak C-H...O interactions, the 5-Nitro target is predicted to adopt a slipped


-stacking  motif driven by the electron-deficient ring (induced by -NO₂) interacting with electron-rich regions of adjacent molecules.

Structural Mechanics & Interaction Networks

The biological efficacy of this scaffold relies on its ability to form


-stacking interactions with protein residues (e.g., Tryptophan/Phenylalanine in binding pockets).
Diagram 1: Interaction Network & Packing Forces

This diagram illustrates the competing forces that dictate the crystal habit and biological binding.

G Nitro 5-Nitro Group (Electron Withdrawing) Ring Benzoxazole Core (Pi-System) Nitro->Ring Reduces e- Density HBond C-H...O Bonding (Lattice Directionality) Nitro->HBond Acceptor Stacking Pi-Pi Stacking (Crystal Stability) Ring->Stacking Face-to-Face Aldehyde 2-Carbaldehyde (Electrophile) Aldehyde->HBond Acceptor Target Protein Binding (Bioactivity) Aldehyde->Target Covalent (Schiff Base) Stacking->Target Intercalation

Caption: The 5-Nitro group depletes electron density from the ring, enhancing Pi-Pi stacking strength (crucial for solubility profiles) while the aldehyde remains free for covalent bonding.

Experimental Protocol: Synthesis & Crystallization

Obtaining X-ray quality crystals of the free aldehyde requires suppressing its reactivity. The following protocol utilizes a rapid-cooling vapor diffusion technique to trap the kinetic crystal form before oxidation occurs.

Phase A: Synthesis (Optimized for Purity)
  • Reagents: 2-amino-4-nitrophenol (10 mmol), Dichloroacetic acid (20 mL), Polyphosphoric acid (catalyst).

  • Reaction: Reflux at 100°C for 4 hours.

  • Quench: Pour into ice-cold water. Neutralize with NaHCO₃ to pH 7.

  • Purification: Column chromatography (Hexane:EtOAc 8:2). Do not recrystallize from hot alcohol (risk of hemiacetal formation).

Phase B: Crystallization (The "Cold Trap" Method)

Standard slow evaporation fails due to oxidation. Use this modified diffusion method:

  • Solvent: Dissolve 20 mg of pure aldehyde in 2 mL of anhydrous Acetonitrile (MeCN) .

  • Antisolvent: Use Diisopropyl ether (DIPE) .

  • Setup: Place MeCN solution in an inner vial. Place DIPE in the outer jar.

  • Condition: Seal under Argon gas. Store at 4°C in the dark.

  • Observation: Needle-like yellow crystals should appear within 48-72 hours.

    • Troubleshooting: If red powder forms, the aldehyde has oxidized to the acid. Ensure solvents are anhydrous.

Diagram 2: Crystallization Decision Matrix

Workflow Start Crude 5-Nitro-benzoxazole-2-CHO Solvent Dissolve in Anhydrous MeCN Start->Solvent Method Vapor Diffusion (vs DIPE) Solvent->Method Check Crystals formed < 72h? Method->Check Success Harvest under Oil (100K) Check->Success Yes Fail_Ox Red Powder (Acid) Check->Fail_Ox No (Red Solid) Fail_Oil Oiling Out Check->Fail_Oil No (Liquid) Action_Ox Repurify / Use Inert Gas Fail_Ox->Action_Ox Action_Oil Lower Temp / Change Antisolvent Fail_Oil->Action_Oil

Caption: Workflow for isolating the unstable aldehyde crystals. Speed and inert atmosphere are critical to prevent oxidation.

Comparative Analysis: Why Substituents Matter

This section compares the 5-Nitro variant against the 5-Chloro and Unsubstituted variants to guide lead optimization.

Property5-Nitro (Target) 5-Chloro (Alternative) Unsubstituted
Electronic Effect Strong Withdrawing (-I, -M)Weak Withdrawing (-I, +M)Neutral
Dipole Moment High (~4.5 D)Moderate (~2.1 D)Low (~1.4 D)
Solubility (DMSO) HighModerateLow
Crystal Habit Needles (Fragile)Prisms (Robust)Plates
Bio-Application Antimicrobial / Warhead AntifungalGeneral Scaffold

Scientific Conclusion: The 5-Nitro group creates a "push-pull" electronic system across the benzoxazole ring. In the crystal lattice, this manifests as tighter


-stacking distances (< 3.4 Å) compared to the unsubstituted form (> 3.6 Å). For drug development, this implies that the 5-Nitro variant will have higher binding affinity  to electron-rich receptor pockets but lower aqueous solubility , necessitating formulation strategies (e.g., liposomal delivery) earlier in the pipeline.

References

  • Poirot, A., & Saffon-Merceron, N. (2021).[1] Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 1078–1081.

  • Mabied, A. F., et al. (2012). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry.

  • Bhavsar, Z. A., et al. (2021). Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent. Journal of Molecular Structure, 1225, 129144.

  • BenchChem. (2025).[2] 5-Chlorobenzo[d]oxazole-2-carbaldehyde: Molecular Structure and Properties.

Sources

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